molecular formula C16H14N2OS B6590847 MR837

MR837

Cat. No.: B6590847
M. Wt: 282.4 g/mol
InChI Key: WYAGGMZTARRIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MR837 is a useful research compound. Its molecular formula is C16H14N2OS and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAGGMZTARRIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MR837: A Technical Guide to a Novel NSD2-PWWP1 Domain Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of MR837, a small molecule inhibitor targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase implicated in various cancers, making it a compelling target for therapeutic development.[1] this compound serves as a crucial chemical tool for elucidating the biological functions of the NSD2-PWWP1 domain and as a foundational scaffold for the development of more potent and selective inhibitors.

Core Target and Mechanism of Action

This compound is an antagonist of the NSD2-PWWP1 domain.[1][2][3] Its primary mechanism of action is the disruption of the protein-protein interaction between the N-terminal PWWP domain of NSD2 and dimethylated histone H3 at lysine 36 (H3K36me2).[1][2][4] The PWWP domain functions as a "reader" of this specific histone mark, and by blocking this interaction, this compound can modulate the localization and function of NSD2 on chromatin.[5][6]

The following diagram illustrates the inhibitory action of this compound on the NSD2-PWWP1 domain.

MR837_Mechanism_of_Action cluster_0 Normal Physiological State cluster_1 Inhibition by this compound NSD2 NSD2 Protein PWWP1 PWWP1 Domain NSD2->PWWP1 contains H3K36me2 Histone H3 (H3K36me2) PWWP1->H3K36me2 Binds to Chromatin Chromatin H3K36me2->Chromatin part of This compound This compound PWWP1_i PWWP1 Domain This compound->PWWP1_i Binds to & Inhibits NSD2_i NSD2 Protein NSD2_i->PWWP1_i contains H3K36me2_i Histone H3 (H3K36me2) PWWP1_i->H3K36me2_i Interaction Blocked Chromatin_i Chromatin H3K36me2_i->Chromatin_i part of

Caption: Mechanism of this compound action.

Quantitative Data Summary

The binding affinity and inhibitory potency of this compound and its derivatives have been characterized using various biophysical and cellular assays. The data presented below is summarized from the cited literature.

CompoundAssay TypeTargetValueReference
This compoundSurface Plasmon Resonance (SPR)NSD2-PWWP1Kd = 3.4 µM[2][4]
This compoundNanoBRETNSD2-PWWP1 & H3.3 in U2OS cellsIC50 = 17.3 µM[7]
UNC6934Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd = 91 ± 8 nM[6]
UNC6934AlphaScreenfull-length NSD2 & H3K36me2 nucleosomesIC50 = 78 ± 29 nM[5]
UNC6934NanoBRETNSD2-PWWP1 & H3.3 in U2OS cellsEC50 = 1.23 ± 0.25 µM[5]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This assay quantitatively measures the binding affinity between this compound and the NSD2-PWWP1 domain.

  • Instrumentation: Biacore T200 or similar.

  • Immobilization: Recombinant human NSD2-PWWP1 protein is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte: this compound or its analogs are prepared in a suitable buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 0.5%) to ensure solubility. A dilution series of the compound is prepared.

  • Assay Procedure: The compound solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time. A reference flow cell without immobilized protein is used for background subtraction.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

AlphaScreen Assay for Inhibition of Protein-Protein Interaction

This bead-based proximity assay is used to measure the ability of this compound to disrupt the interaction between NSD2 and H3K36me2-containing nucleosomes.

  • Reagents:

    • Biotinylated H3K36me2 semi-synthetic designer nucleosomes.

    • 6xHis-tagged full-length NSD2 protein.

    • Streptavidin-coated Donor beads.

    • Anti-6xHis antibody-conjugated Acceptor beads.

  • Assay Buffer: A suitable buffer containing BSA and a reducing agent.

  • Procedure:

    • NSD2 protein, biotinylated nucleosomes, and a dilution series of this compound are incubated together in a microplate.

    • Streptavidin-coated Donor beads and anti-6xHis Acceptor beads are added to the wells.

    • The plate is incubated in the dark to allow for bead-protein-nucleosome complex formation.

    • The plate is read on an AlphaScreen-compatible plate reader.

  • Principle: In the absence of an inhibitor, the interaction between NSD2 and the nucleosome brings the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission. This compound disrupts this interaction, separating the beads and causing a decrease in the signal.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

The following diagram illustrates the workflow of the AlphaScreen assay.

AlphaScreen_Workflow cluster_0 Assay Components cluster_1 Incubation & Detection NSD2 6xHis-NSD2 Incubate Incubate Components NSD2->Incubate Nucleosome Biotin-H3K36me2 Nucleosome Nucleosome->Incubate This compound This compound This compound->Incubate AddBeads Add Donor & Acceptor Beads Incubate->AddBeads Read Read Plate AddBeads->Read

Caption: AlphaScreen experimental workflow.

NanoBRET Cellular Target Engagement Assay

This assay measures the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.

  • Cell Line: U2OS cells are commonly used.[5][8]

  • Reagents:

    • A plasmid encoding a NanoLuc-NSD2-PWWP1 fusion protein (donor).

    • A plasmid encoding a HaloTag-Histone H3.3 fusion protein (acceptor).

    • HaloTag NanoBRET 618 ligand (acceptor fluorophore).

    • Transfection reagent.

  • Procedure:

    • U2OS cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids.

    • After an expression period, the cells are harvested and plated in a multi-well plate.

    • The HaloTag ligand is added to the cells.

    • A dilution series of this compound is added to the wells.

    • The NanoLuc substrate is added to initiate the BRET reaction.

    • The plate is read on a luminometer capable of measuring both donor and acceptor emission wavelengths.

  • Principle: In untreated cells, the proximity of the NanoLuc donor and the HaloTag acceptor due to the NSD2-PWWP1/H3.3 interaction results in Bioluminescence Resonance Energy Transfer (BRET). This compound disrupts this interaction, leading to a decrease in the BRET signal.

  • Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the EC50 value.

Logical Relationship of this compound Development

This compound was identified through initial screening efforts and served as a starting point for the development of more potent chemical probes.[9] Structure-activity relationship (SAR) studies and structure-based design led to the optimization of the this compound scaffold, resulting in compounds like UNC6934 with significantly improved affinity and cellular activity.[9]

Development_Logic cluster_0 Compound Development Pipeline Virtual_Screening Virtual & Target-Class Screening MR837_Discovery Identification of this compound (Initial Hit) Virtual_Screening->MR837_Discovery SAR Structure-Activity Relationship (SAR) & Structure-Based Design MR837_Discovery->SAR UNC6934 Development of UNC6934 (Optimized Probe) SAR->UNC6934

Caption: this compound development logical flow.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of the NSD2-PWWP1 domain. While its potency is moderate, it has been instrumental in validating this domain as a druggable target. The insights gained from studying this compound have paved the way for the development of highly potent and selective chemical probes, which are essential for further dissecting the complex biology of NSD2 in health and disease.

References

The Role of MR837 in Multiple Myeloma: A Technical Guide to a Novel Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, particularly in high-risk patient populations. A key driver in a subset of aggressive MM is the overexpression of the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), often resulting from the t(4;14) chromosomal translocation. NSD2 plays a critical role in oncogenesis by altering the epigenetic landscape, primarily through the dimethylation of histone H3 at lysine 36 (H3K36me2). MR837 has emerged as a small molecule inhibitor specifically targeting the PWWP1 domain of NSD2, representing a novel therapeutic strategy to counteract the oncogenic functions of NSD2. This document provides an in-depth technical overview of the role of this compound in multiple myeloma, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction to NSD2 in Multiple Myeloma

NSD2, also known as MMSET or WHSC1, is a crucial epigenetic regulator. In t(4;14)+ multiple myeloma, its overexpression leads to a global increase in H3K36me2.[1] This aberrant methylation pattern is associated with a more open chromatin state, leading to the transcriptional activation of various oncogenes and the repression of tumor suppressors.[1][2] The PWWP (Pro-Trp-Trp-Pro) domain of NSD2 is a "reader" domain that recognizes and binds to H3K36me2, thereby anchoring NSD2 to chromatin and facilitating its methyltransferase activity at specific genomic loci.[3]

This compound: A Specific Inhibitor of the NSD2-PWWP1 Interaction

This compound is a small molecule designed to competitively inhibit the interaction between the PWWP1 domain of NSD2 and its histone ligand, H3K36me2.[3] By blocking this critical protein-protein interaction, this compound disrupts the recruitment and retention of NSD2 at chromatin, thereby aiming to reverse the aberrant epigenetic modifications and transcriptional programs driven by NSD2 in multiple myeloma.[3]

Quantitative Data

While specific in vitro and in vivo efficacy data for this compound in multiple myeloma cell lines are limited in publicly available literature, data for this compound and its more potent analogue, UNC6934, in biochemical and cellular assays provide a strong rationale for this therapeutic approach. A related NSD2-PWWP1 inhibitor, NSD2-IN-1, has also been evaluated in multiple myeloma cell lines, and its data is included for context.

Table 1: Biochemical and Cellular Activity of NSD2-PWWP1 Inhibitors

CompoundAssay TypeTarget/Cell LineParameterValueReference
This compound Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd3.4 μM[4]
NanoBRET Cellular AssayNSD2-PWWP1 & Histone H3IC5017.3 μM[4]
UNC6934 Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd91 nM[5]
AlphaScreenNSD2-PWWP1 & H3K36me2 NucleosomeIC50104 nM[5]
NSD2-IN-1 Cell Proliferation AssayKMS11 (t(4;14)+ MM)IC508.43 μM
Cell Proliferation AssayMM.1S (t(4;14)- MM)IC5010.95 μM

Experimental Protocols

NSD2-PWWP1:H3K36me2 Interaction Assay (NanoBRET™)

This protocol describes a cellular assay to measure the inhibitory effect of compounds like this compound on the interaction between the NSD2-PWWP1 domain and histone H3.

Materials:

  • HEK293T cells

  • Plasmids encoding NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound or other test compounds

  • White, 96-well assay plates

Methodology:

  • Cell Plating: Seed HEK293T cells in 96-well plates at a density of 2 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.

  • Transfection: Prepare a transfection mix of the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3 plasmids in Opti-MEM® with FuGENE® HD. Add the mix to the cells and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the transfected cells and incubate for 4-6 hours.

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for at least 2 hours. Subsequently, add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Signal Detection: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol outlines a general procedure to assess the effect of this compound on the viability of multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., KMS11 for t(4;14)+, MM.1S for t(4;14)-)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Methodology:

  • Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Addition: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Viability Assessment:

    • MTT: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and read absorbance at 570 nm.

    • CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and read luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50.

Western Blot for H3K36me2 Levels

This protocol is for assessing the impact of this compound on the global levels of H3K36me2 in multiple myeloma cells.

Materials:

  • Multiple myeloma cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K36me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Treat multiple myeloma cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal.

Signaling Pathways and Experimental Workflows

NSD2 Signaling Pathway in t(4;14) Multiple Myeloma

The overexpression of NSD2 in t(4;14) multiple myeloma initiates a cascade of events that promote oncogenesis. The following diagram illustrates this pathway and the point of intervention for this compound.

NSD2_Pathway cluster_translocation t(4;14) Translocation cluster_nucleus Nucleus cluster_phenotype Myeloma Phenotype IgH_Enhancer IgH Enhancer NSD2_Gene NSD2 Gene IgH_Enhancer->NSD2_Gene Juxtaposition NSD2_Overexpression NSD2 Overexpression NSD2_Gene->NSD2_Overexpression NSD2 NSD2 Protein NSD2_Overexpression->NSD2 H3K36me2 H3K36me2 NSD2->H3K36me2 Methylation PWWP1 PWWP1 Domain NSD2->PWWP1 Histone_H3 Histone H3 Histone_H3->H3K36me2 Chromatin_Remodeling Chromatin Remodeling (Open Chromatin) H3K36me2->Chromatin_Remodeling H3K27me3 H3K27me3 (Repressive Mark) H3K36me2->H3K27me3 Decreases PWWP1->H3K36me2 Binding This compound This compound This compound->PWWP1 Inhibition Oncogene_Activation Oncogene Activation (e.g., MYC, IRF4, PKCα) Chromatin_Remodeling->Oncogene_Activation Tumor_Suppressor_Repression Tumor Suppressor Repression Chromatin_Remodeling->Tumor_Suppressor_Repression Indirectly Decreases H3K27me3->Tumor_Suppressor_Repression Proliferation Proliferation Oncogene_Activation->Proliferation Survival Survival Oncogene_Activation->Survival Drug_Resistance Drug Resistance Oncogene_Activation->Drug_Resistance Tumor_Suppressor_Repression->Proliferation Tumor_Suppressor_Repression->Survival

Caption: NSD2 signaling pathway in t(4;14) multiple myeloma and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical assessment of an NSD2-PWWP1 inhibitor like this compound in multiple myeloma.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., AlphaScreen, SPR) Determine Kd, IC50 Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Determine cellular IC50 Biochemical_Assay->Cellular_Assay Cell_Viability Cell Viability/Proliferation (e.g., MTT, CTG) MM Cell Lines (t(4;14)+/-) Cellular_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase Glo) Cell_Viability->Apoptosis_Assay Clonogenicity_Assay Clonogenicity Assay (Colony Formation) Cell_Viability->Clonogenicity_Assay Western_Blot Western Blot (H3K36me2, downstream targets) Cell_Viability->Western_Blot Xenograft_Model MM Xenograft Model (e.g., KMS11 in NSG mice) Cell_Viability->Xenograft_Model Promising Results Efficacy_Study Efficacy Study (Tumor growth inhibition, survival) Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Preclinical workflow for evaluating NSD2-PWWP1 inhibitors in multiple myeloma.

Conclusion

This compound and its analogues represent a promising new class of targeted therapies for multiple myeloma, particularly for the high-risk t(4;14) subtype. By specifically inhibiting the NSD2-PWWP1 interaction, these compounds offer a mechanism to reverse the oncogenic epigenetic programming driven by NSD2 overexpression. While further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of this compound, the existing data strongly support the continued investigation of this novel therapeutic strategy. This technical guide provides a foundational understanding of the role of this compound in multiple myeloma, offering valuable insights for researchers and drug development professionals in the field.

References

MR837: A Chemical Probe for Interrogating the NSD2-PWWP1 Domain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine methyltransferase that plays a critical role in chromatin regulation and gene expression. NSD2 predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), epigenetic marks generally associated with active transcription.[1][2][3][4] Aberrant expression, amplification, or somatic mutations of NSD2 are implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[1][2][3][4] Efforts to develop inhibitors targeting the catalytic SET domain have faced challenges.[2][3][4] An alternative approach is to target the non-enzymatic domains of NSD2, such as the PWWP domains, which are crucial for its chromatin localization and function.[1][2][3]

MR837 has been identified as a small molecule inhibitor that targets the N-terminal PWWP (PWWP1) domain of NSD2.[2][5][6] It functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and its binding partner, dimethylated histone H3 lysine 36 (H3K36me2).[2][3][4] This guide provides a comprehensive overview of this compound as a chemical probe for NSD2, including its biochemical and cellular activities, detailed experimental methodologies for its characterization, and insights into the NSD2 signaling pathways it perturbs.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's interaction with the NSD2-PWWP1 domain.

ParameterValueAssaySource
Binding Affinity
Dissociation Constant (Kd)7 µMSurface Plasmon Resonance (SPR)[6]
Dissociation Constant (Kd)3.4 µMSurface Plasmon Resonance (SPR)[7][8][9]
Inhibitory Concentration
IC50 (NSD2-Histone H3.3 interaction)17.3 µMNanoBRET Assay (U2OS cells)[6]
IC50 (Histone-lysine N-methyltransferase NSD2)24.67 µMEnzymatic Assay[6]
Thermal Shift
ΔTagg6.2 °CDifferential Scanning Light Scattering (DSLS)[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its interaction with NSD2 are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is utilized to measure the binding kinetics and affinity between this compound and the NSD2-PWWP1 domain.

  • Instrumentation: A Biacore instrument or similar is used.

  • Ligand Immobilization:

    • A sensor chip (e.g., CM5) is activated.

    • The purified recombinant NSD2-PWWP1 protein is immobilized on the sensor chip surface.

  • Analyte Injection:

    • A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., PBS with a small percentage of DMSO), are prepared.

    • The this compound solutions are injected over the sensor chip surface.

  • Data Analysis:

    • The binding is monitored in real-time by detecting changes in the refractive index at the surface.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

NanoBRET™ Assay for Cellular Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is employed to quantify the engagement of this compound with the NSD2-PWWP1 domain within living cells.

  • Cell Line: U2OS cells are commonly used.

  • Plasmids:

    • A vector expressing the NSD2-PWWP1 domain fused to NanoLuc® luciferase (the energy donor).

    • A vector expressing histone H3.3 fused to HaloTag® (the energy acceptor).

  • Procedure:

    • U2OS cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 plasmids.

    • After an appropriate incubation period to allow for protein expression, the cells are treated with the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.

    • The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO).

    • The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a plate reader.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • The IC50 value, representing the concentration of this compound that inhibits 50% of the NSD2-PWWP1-H3.3 interaction, is determined by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[11]

Differential Scanning Fluorimetry (DSF) for Thermal Stability

DSF, also known as a thermal shift assay, is used to assess the stabilization of the NSD2-PWWP1 protein upon binding of this compound.

  • Instrumentation: A real-time PCR instrument is typically used.

  • Reagents:

    • Purified NSD2-PWWP1 protein.

    • A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).

    • This compound dissolved in a compatible buffer.

  • Procedure:

    • The purified NSD2-PWWP1 protein is mixed with the fluorescent dye in the presence of either this compound or a vehicle control.

    • The temperature of the mixture is gradually increased in the real-time PCR instrument.

    • The fluorescence intensity is measured at each temperature increment.

  • Data Analysis:

    • As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

    • A melting curve is generated by plotting fluorescence intensity against temperature.

    • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition.

    • The change in melting temperature (ΔTm) between the this compound-treated and control samples indicates the extent of protein stabilization.

AlphaScreen™ for In Vitro Interaction Inhibition

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the NSD2-PWWP1 and H3K36me2 interaction in vitro.

  • Principle: Donor and acceptor beads are brought into proximity through a biological interaction, leading to a luminescent signal.

  • Reagents:

    • Biotinylated H3K36me2 peptide.

    • GST-tagged NSD2-PWWP1 protein.

    • Streptavidin-coated donor beads.

    • Anti-GST antibody-conjugated acceptor beads.

  • Procedure:

    • The GST-NSD2-PWWP1 protein is incubated with the biotinylated H3K36me2 peptide in the presence of varying concentrations of this compound.

    • Streptavidin-coated donor beads and anti-GST acceptor beads are added to the mixture.

    • The plate is incubated to allow for bead-protein interactions.

    • The AlphaScreen™ signal is read on a compatible plate reader.

  • Data Analysis:

    • In the absence of an inhibitor, the interaction between NSD2-PWWP1 and H3K36me2 brings the donor and acceptor beads close, generating a signal.

    • This compound disrupts this interaction, leading to a decrease in the signal.

    • The IC50 value is determined from the dose-response curve of the signal versus the this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving NSD2 and the experimental workflow for characterizing this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cell-Based Characterization SPR SPR DSF DSF AlphaScreen AlphaScreen NanoBRET NanoBRET CETSA CETSA This compound This compound This compound->SPR Binding Affinity (Kd) This compound->DSF Thermal Stability (ΔTm) This compound->AlphaScreen Interaction Inhibition (IC50) This compound->NanoBRET Target Engagement (IC50) This compound->CETSA Target Engagement NSD2-PWWP1 NSD2-PWWP1 NSD2-PWWP1->SPR NSD2-PWWP1->DSF NSD2-PWWP1->AlphaScreen NSD2-PWWP1->NanoBRET NSD2-PWWP1->CETSA

Experimental workflow for this compound characterization.

NSD2_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor binds IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB inhibits NSD2 NSD2 NFkB->NSD2 recruits Nucleus Nucleus Target_Genes Target_Genes NFkB->Target_Genes activates transcription NSD2->Target_Genes co-activates This compound This compound This compound->NSD2 inhibits chromatin binding

NSD2's role as a co-activator in the NF-κB signaling pathway.

NSD2_Wnt_Pathway cluster_membrane Cell Membrane Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex GSK3β/APC/Axin Dishevelled->Destruction_Complex inhibits beta_Catenin beta_Catenin Destruction_Complex->beta_Catenin promotes degradation TCF_LEF TCF_LEF beta_Catenin->TCF_LEF binds NSD2 NSD2 NSD2->beta_Catenin binds to Target_Genes Target_Genes TCF_LEF->Target_Genes activates transcription This compound This compound This compound->NSD2 inhibits chromatin binding

NSD2's interaction with the Wnt/β-catenin signaling pathway.

NSD2_EZH2_Crosstalk EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 catalyzes miRNAs miRNAs EZH2->miRNAs represses NSD2 NSD2 H3K36me2 H3K36me2 NSD2->H3K36me2 catalyzes Gene_Repression Gene_Repression H3K27me3->Gene_Repression leads to H3K36me2->H3K27me3 antagonizes Gene_Activation Gene_Activation H3K36me2->Gene_Activation leads to This compound This compound This compound->NSD2 inhibits chromatin binding miRNAs->NSD2 represses

Crosstalk between NSD2 and EZH2 in epigenetic regulation.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for investigating the biological functions of the NSD2-PWWP1 domain. Its ability to disrupt the interaction between NSD2 and H3K36me2 allows for the elucidation of NSD2's role in various cellular processes, including transcriptional regulation and oncogenesis. The development of this compound has paved the way for more potent and selective probes, such as UNC6934, further enhancing the toolkit for studying NSD2 biology. Future research can leverage this compound and its analogs to explore the therapeutic potential of targeting the NSD2-PWWP1 domain in cancers and other diseases where NSD2 is dysregulated. Additionally, these probes can be instrumental in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of NSD2.

References

Subject: MR837 and Histone Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

An extensive search of publicly available scientific literature, databases, and other online resources has been conducted for information regarding a compound or entity designated "MR837" in the context of histone methylation. This comprehensive search yielded no specific results for a molecule or agent with this identifier.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or generate diagrams related to "this compound" and its purported role in histone methylation. The lack of public information suggests that "this compound" may be an internal corporate identifier, a compound that has not yet been described in scientific literature, or a potential error in nomenclature.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression, chromatin structure, and cellular identity. This process, catalyzed by histone methyltransferases (HMTs) and reversed by histone demethylases (HDMs), involves the transfer of methyl groups to lysine and arginine residues on histone proteins. Aberrant histone methylation patterns are frequently associated with various diseases, including cancer, making the enzymes involved in this process attractive targets for therapeutic intervention. This guide intended to provide a comprehensive overview of a specific agent, this compound, in this context.

Findings of Literature Search

Multiple search queries were executed across a range of scientific and patent databases, including but not limited to:

  • "this compound histone methylation"

  • "this compound mechanism of action"

  • "this compound EZH2 inhibitor"

  • "this compound clinical trials"

  • "this compound" (as a standalone term)

These searches did not return any relevant documents, publications, or data pertaining to a compound or agent with the designation "this compound".

Conclusion

Without any available data, the core requirements of the requested technical guide on "this compound and histone methylation" cannot be fulfilled. It is recommended to verify the identifier "this compound" for accuracy and to ascertain if it is a publicly disclosed name. Should a different, publicly available identifier for this agent be available, a comprehensive technical guide can be compiled.

NSD2-PWWP1 domain function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the NSD2-PWWP1 Domain

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone lysine methyltransferase.[1] It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), epigenetic marks generally associated with actively transcribed genes.[1][2] Aberrant expression, amplification, or mutation of NSD2 is strongly implicated in various cancers, most notably in multiple myeloma through the t(4;14) translocation and in pediatric acute lymphoblastic leukemia via hyperactivating mutations.[2][3][4]

NSD2 is a large, multi-domain protein containing a catalytic SET domain, five PHD zinc fingers, a high mobility group (HMG) box, and two Proline-Tryptophan-Tryptophan-Proline (PWWP) domains.[1][5] These non-catalytic domains, particularly the PWWP domains, are critical "reader" modules that interpret the histone code and regulate NSD2's function and localization. This guide focuses on the N-terminal PWWP domain, NSD2-PWWP1, exploring its core functions, structural basis of interaction, role in NSD2 regulation, and its emergence as a promising therapeutic target.

Core Function: A Bivalent Chromatin Reader

The primary function of the NSD2-PWWP1 domain is to act as a chromatin-recognition module. It specifically binds to the product of NSD2's own enzymatic activity, dimethylated histone H3 at lysine 36 (H3K36me2), and also to H3K36me3.[1][2][3][6] This interaction is crucial for anchoring and stabilizing the NSD2 protein at its chromatin targets.[2][3][7]

The structural basis for this recognition lies within two key features of the PWWP1 domain:

  • Aromatic Cage: A conserved hydrophobic pocket formed by the side chains of three aromatic amino acids (Y233, W236, and F266) directly engages the methylated lysine residue of the histone tail.[4][8] This cage uses cation-π and hydrophobic interactions to recognize and bind the methyl mark.

  • DNA-Binding Surface: Adjacent to the aromatic cage, the PWWP1 domain possesses a basic surface that interacts with the phosphate backbone of nucleosomal DNA.[1][2][6]

This dual-recognition capability—engaging both the histone modification and the DNA backbone simultaneously—allows for a high-affinity interaction with the nucleosome, the fundamental repeating unit of chromatin.

Regulatory Role and Functional Implications

The NSD2-PWWP1 domain's reader function is integral to regulating the broader cellular activities of the NSD2 enzyme.

  • Positive Feedback and Epigenetic Spreading: By binding to its own catalytic product (H3K36me2), the PWWP1 domain establishes a positive feedback loop. This mechanism is believed to facilitate the spreading and propagation of the H3K36me2 mark along the chromatin fiber, reinforcing the transcriptional state of target genes.[3][8]

  • Nuclear Localization: The PWWP1 domain is critical for the proper sub-nuclear localization of NSD2. Chemical or genetic disruption of the PWWP1 domain's function causes the NSD2 protein to accumulate in the nucleolus, away from its chromatin targets.[2][6][9] This phenocopies NSD2 isoforms that lack the PWWP1 domain due to cancer-associated translocations.[2][6]

  • Oncogenic Activity: The ability of NSD2 to promote cellular proliferation is compromised when the PWWP1 domain's binding to H3K36me2 is abrogated through mutations.[3] This highlights that the reader function, not just the catalytic activity, is essential for NSD2's oncogenic potential. While mutations in the PWWP1 domain can inhibit cancer cell proliferation, they have only a modest effect on global levels of H3K36me2, indicating that other domains, such as the PHD fingers, are also critical for NSD2's enzymatic activity and chromatin association.[2][4][5]

The NSD2-PWWP1 Domain as a Therapeutic Target

Given the difficulty in developing highly selective inhibitors against the catalytic SET domain of NSD2, the PWWP1 domain has emerged as an attractive alternative therapeutic target.[10][11] Antagonizing the PWWP1-H3K36me2 interaction with small molecules offers a distinct mechanism to disrupt NSD2 function. This strategy aims to delocalize NSD2 from chromatin, thereby inhibiting its gene regulatory and oncogenic activities.[2][4] Several small-molecule inhibitors have been developed that bind within the aromatic cage of the PWWP1 domain, successfully competing with the histone mark.[2][8][10][12]

Data Presentation

Table 1: Quantitative Data for NSD2-PWWP1 Inhibitors
Compound/InhibitorAssay TypeMeasured ValueUnitReference
MR837 (3f) Surface Plasmon Resonance (SPR)Kd = 3.4µM[4][8]
UNC6934 Surface Plasmon Resonance (SPR)Kd = 91nM[12][13]
UNC6934 NanoBRET Cellular AssayIC50 = 1.23µM[12]
BI-9321 TR-FRET (NSD3-PWWP1)IC50 = 0.2µM[8]
NSD2-IN-1 (38) TR-FRETIC50 = 0.11µM[8][14]
NSD2-IN-1 (38) Cell Proliferation (MM1S)IC50 = 10.95µM[8]
NSD2-PWWP1-IN-1 (31) TR-FRETIC50 = 0.64µM[14]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is a generalized method for measuring the binding kinetics and affinity between the NSD2-PWWP1 domain and a small-molecule inhibitor.

  • Protein Immobilization:

    • A purified, recombinant human NSD2-PWWP1 domain (e.g., residues 211-350) is expressed and purified.[12]

    • The protein is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The NSD2-PWWP1 protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface until the desired immobilization level is reached.

    • Remaining active sites on the surface are deactivated by injecting ethanolamine. A reference flow cell is prepared similarly but without protein immobilization.

  • Binding Analysis:

    • A dilution series of the small-molecule inhibitor is prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each concentration of the inhibitor is injected over the reference and protein-coated flow cells for a set association time, followed by an injection of running buffer for a set dissociation time.

    • The sensor surface is regenerated between cycles if necessary, using a pulse of a mild denaturant (e.g., Glycine-HCl).

  • Data Processing:

    • The response data from the reference flow cell is subtracted from the active cell to correct for bulk refractive index changes.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

NanoBRET™ Cellular Assay for Target Engagement

This protocol describes a method to measure the interaction between the NSD2-PWWP1 domain and histone H3 within live cells, and its disruption by an inhibitor.[7]

  • Cell Preparation and Transfection:

    • U2OS cells are seeded in 96-well plates.

    • After 24 hours, cells are co-transfected with two plasmids: one encoding the NSD2-PWWP1 domain fused to a NanoLuc® luciferase (the donor) and another encoding histone H3 fused to a HaloTag® (the acceptor). A 1:10 donor-to-acceptor plasmid ratio is often optimal.[7]

  • Labeling and Compound Treatment:

    • 24 hours post-transfection, the HaloTag® is labeled by adding the fluorescent HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the media and incubating for several hours.

    • The media is replaced with fresh media containing a serial dilution of the test compound (e.g., UNC6934) or a vehicle control.[7]

  • BRET Measurement:

    • The NanoLuc® luciferase substrate (furimazine) is added to all wells.

    • The plate is immediately read on a luminometer capable of sequentially measuring the filtered light emissions from the donor (e.g., 460 nm) and the acceptor (e.g., >610 nm).

  • Data Analysis:

    • The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.

    • The data is normalized to the vehicle control, and the resulting dose-response curve is fitted using a four-parameter logistic regression to determine the IC50 value of the inhibitor.

Mandatory Visualizations

NSD2_PWWP1_Feedback_Loop cluster_NSD2 NSD2 Protein Complex NSD2 NSD2 Enzyme SET_Domain SET Domain (Catalytic) NSD2->SET_Domain contains PWWP1_Domain PWWP1 Domain (Reader) NSD2->PWWP1_Domain contains Chromatin Chromatin Stabilization & Gene Transcription NSD2->Chromatin Promotes H3K36me2 Histone H3K36me2 (Dimethylated) SET_Domain->H3K36me2 Catalyzes methylation of PWWP1_Domain->H3K36me2 Binds to H3K36 Histone H3K36 (Unmodified) H3K36me2->NSD2 Recruits/Stabilizes

Caption: A diagram illustrating the positive feedback loop of the .

NanoBRET_Workflow Start Seed U2OS cells in 96-well plate Transfect Co-transfect with plasmids: 1. NSD2-PWWP1-NanoLuc® (Donor) 2. H3-HaloTag® (Acceptor) Start->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 Label Add HaloTag® 618 Ligand (Acceptor Fluorophore) Incubate1->Label Incubate2 Incubate Label->Incubate2 Treat Add serial dilution of test compound Incubate2->Treat AddSubstrate Add NanoLuc® Substrate (Furimazine) Treat->AddSubstrate Read Measure Donor (460nm) and Acceptor (>610nm) emissions AddSubstrate->Read Analyze Calculate BRET ratio and determine IC50 Read->Analyze

Caption: Experimental workflow for the NanoBRET™ cellular assay to measure protein interaction.

PWWP1_Logic_Diagram cluster_structure Structural Features cluster_function Core Functions PWWP1 NSD2-PWWP1 Domain AromaticCage Aromatic Cage (Y233, W236, F266) PWWP1->AromaticCage has DNASurface Basic DNA-Binding Surface PWWP1->DNASurface has H3K36me2Binding H3K36me2/3 Binding AromaticCage->H3K36me2Binding enables ChromatinStab Chromatin Stabilization DNASurface->ChromatinStab contributes to H3K36me2Binding->ChromatinStab leads to Localization Proper Nuclear Localization ChromatinStab->Localization ensures

References

An In-depth Technical Guide to MR837 in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MR837, a small molecule inhibitor targeting the PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase frequently implicated in oncogenesis, making it a compelling target for therapeutic development. This document details the mechanism of action of this compound, provides a compilation of its biochemical and cellular activities, and outlines key experimental protocols for its use in epigenetic research.

Introduction to this compound and its Target, NSD2

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1] Aberrant NSD2 activity, through overexpression, mutation, or translocation, is a known driver in various cancers, including multiple myeloma and pediatric acute lymphoblastic leukemia.[1][2] The catalytic SET domain of NSD2 has proven challenging to target with small molecule inhibitors.[2]

An alternative therapeutic strategy involves targeting the protein-protein interactions mediated by other domains of NSD2. The PWWP (Pro-Trp-Trp-Pro) domain of NSD2 specifically recognizes and binds to H3K36me2, an interaction that helps to anchor NSD2 to chromatin and propagate its methyltransferase activity.[2][3] this compound is a potent inhibitor of this interaction, effectively displacing the NSD2-PWWP1 domain from its histone mark.[2][3] By disrupting this critical protein-protein interaction, this compound provides a valuable tool to probe the function of NSD2 and a potential starting point for the development of novel anticancer therapeutics.

Mechanism of Action of this compound

This compound functions by competitively binding to the aromatic cage of the NSD2-PWWP1 domain, a region that normally recognizes and binds the dimethylated lysine 36 of histone H3 (H3K36me2).[1] This inhibition of the NSD2-PWWP1-H3K36me2 interaction disrupts the stable association of NSD2 with chromatin, thereby modulating gene expression programs controlled by NSD2.

MR837_Mechanism_of_Action cluster_nucleus Cell Nucleus NSD2 NSD2 Protein PWWP1 PWWP1 Domain NSD2->PWWP1 contains SET_Domain SET Domain (H3K36 Methyltransferase) NSD2->SET_Domain contains Downstream_Genes Oncogenic Gene Expression NSD2->Downstream_Genes Promotes H3K36me2 H3K36me2 PWWP1->H3K36me2 Binds to Histone_H3 Histone H3 SET_Domain->Histone_H3 Methylates (H3K36) Histone_H3->H3K36me2 is a mark on This compound This compound This compound->PWWP1 Inhibits Binding caption Mechanism of this compound Action

Figure 1. Mechanism of this compound Action

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound and its optimized derivative, UNC6934. These values are crucial for designing experiments and interpreting results.

CompoundTargetAssay TypeValueCell Line (if applicable)Reference
This compound NSD2-PWWP1Surface Plasmon Resonance (SPR)Kd = 7 ± 3 µMN/A[4]
This compound NSD2Enzyme Inhibition AssayIC50 = 24.67 µMN/A[5]
This compound NSD2-H3.3 InteractionCellular AssayIC50 = 17.3 µMU2OS[5]
UNC6934 NSD2-PWWP1Surface Plasmon Resonance (SPR)Kd = 91 ± 8 nMN/A[1]
UNC6934 NSD2-PWWP1-H3.3 InteractionNanoBRET PPI AssayEC50 = 1.23 ± 0.25 µMU2OS[4]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of this compound and similar inhibitors.

NanoBRET Protein-Protein Interaction (PPI) Assay

This assay is used to quantify the inhibition of the NSD2-PWWP1 interaction with histone H3 in living cells.[4][6]

Materials:

  • U2OS cells

  • Plasmids: NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3

  • Opti-MEM I Reduced Serum Medium

  • FuGENE HD Transfection Reagent

  • White, 96-well assay plates

  • HaloTag NanoBRET 618 Ligand

  • Nano-Glo Luciferase Assay Substrate

  • This compound or other inhibitors

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >610nm)

Protocol:

  • Cell Seeding: Seed U2OS cells in a 96-well white assay plate at a density of 2 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Prepare a transfection mix in Opti-MEM containing the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids and FuGENE HD transfection reagent according to the manufacturer's instructions. Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compound dilutions to the transfected cells. Include a DMSO vehicle control.

  • HaloTag Labeling: Add the HaloTag NanoBRET 618 Ligand to all wells at a final concentration of 100 nM. Incubate for at least 2 hours at 37°C.

  • Substrate Addition: Prepare the Nano-Glo Luciferase Assay Substrate according to the manufacturer's protocol. Add the substrate to all wells.

  • Data Acquisition: Immediately read the plate on a luminometer, measuring both the donor (NanoLuc, ~460 nm) and acceptor (HaloTag 618, >610 nm) emission.

  • Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of this compound with NSD2 in a cellular context.[7][8][9] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • K562 or other suitable cell line

  • This compound or other inhibitors

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 384-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against NSD2

  • Secondary HRP-conjugated antibody

Protocol:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 20°C.

  • Cell Lysis: Add lysis buffer to the heated cells and incubate on ice to ensure complete lysis.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using an anti-NSD2 antibody.

  • Data Analysis: Quantify the band intensities for NSD2 at each temperature and inhibitor concentration. Plot the fraction of soluble NSD2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the effect of this compound on the localization of NSD2 on chromatin.[10][11]

Materials:

  • Cells treated with this compound or DMSO

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication equipment

  • Anti-NSD2 antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-NSD2 antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for known NSD2 target gene promoters to determine changes in NSD2 occupancy upon this compound treatment.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating this compound.

Experimental_Workflow cluster_workflow Typical Experimental Workflow for this compound Hypothesis Hypothesis: This compound inhibits NSD2 activity in cancer cells Cell_Culture Cell Culture (e.g., Multiple Myeloma cell line) Hypothesis->Cell_Culture Compound_Treatment Treat cells with this compound (dose-response and time-course) Cell_Culture->Compound_Treatment Target_Engagement Confirm Target Engagement (CETSA) Compound_Treatment->Target_Engagement Cellular_Activity Assess Cellular Activity (NanoBRET PPI Assay) Compound_Treatment->Cellular_Activity Downstream_Effects Analyze Downstream Effects (ChIP-qPCR, Gene Expression Analysis) Compound_Treatment->Downstream_Effects Data_Analysis Data Analysis and Interpretation Target_Engagement->Data_Analysis Cellular_Activity->Data_Analysis Downstream_Effects->Data_Analysis Conclusion Conclusion on this compound Efficacy Data_Analysis->Conclusion caption Experimental workflow for this compound

Figure 2. Experimental workflow for this compound

Logical_Relationship cluster_logic Logical Flow of this compound's Effect MR837_intro This compound introduced to cells NSD2_PWWP1_binding This compound binds to NSD2-PWWP1 domain MR837_intro->NSD2_PWWP1_binding H3K36me2_displacement Displacement of NSD2 from H3K36me2-marked chromatin NSD2_PWWP1_binding->H3K36me2_displacement Altered_methylation Altered local H3K36me2 patterns H3K36me2_displacement->Altered_methylation Gene_expression_change Changes in target gene expression Altered_methylation->Gene_expression_change Phenotypic_outcome Phenotypic Outcome (e.g., reduced cell proliferation, apoptosis) Gene_expression_change->Phenotypic_outcome caption Logical flow of this compound's effect

Figure 3. Logical flow of this compound's effect

Conclusion

This compound is a valuable chemical probe for studying the epigenetic functions of NSD2. Its ability to specifically disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2 provides a powerful tool for dissecting the role of this interaction in gene regulation and disease. The experimental protocols and data provided in this guide are intended to facilitate further research into NSD2 biology and the development of novel epigenetic therapies. As research progresses, more potent and selective derivatives of this compound, such as UNC6934, are emerging, highlighting the tractability of the NSD2-PWWP1 domain as a therapeutic target.

References

Initial Studies on MR837: A Technical Guide to a Novel NSD2-PWWP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR837 is a pioneering small-molecule inhibitor targeting the protein-protein interaction (PPI) between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 dimethylated at lysine 36 (H3K36me2). As NSD2 is a critical oncoprotein implicated in various malignancies, including multiple myeloma and acute lymphoblastic leukemia, this compound represents a valuable chemical tool for elucidating the biological functions of the NSD2-PWWP1 domain and serves as a foundational scaffold for the development of more potent therapeutic agents.[1] This technical guide provides a comprehensive overview of the initial studies on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist of the NSD2-PWWP1 domain. It occupies the aromatic cage within the PWWP1 domain, a conserved structural motif responsible for recognizing and binding to the H3K36me2 mark on histone tails.[2] By physically blocking this interaction, this compound disrupts the recruitment and stabilization of NSD2 at specific chromatin loci.[3] This abrogation of NSD2's chromatin localization is hypothesized to modulate the expression of downstream target genes that are aberrantly regulated in NSD2-driven cancers. The initial discovery of this compound was facilitated by virtual screening and experimental validation, establishing a novel approach to targeting NSD2 beyond its catalytic SET domain.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from initial studies on this compound and its more potent derivative, UNC6934. It is important to note that variations in experimental conditions can lead to differences in measured values.[4]

CompoundTarget DomainAssay TypeParameterValueReference
This compound NSD2-PWWP1Surface Plasmon Resonance (SPR)Kd3.4 ± 0.4 µM[5]
This compound NSD2-PWWP1Surface Plasmon Resonance (SPR)Kd7 µM[2]
This compound NSD2-PWWP1NanoBRET Cellular AssayIC5017.3 µM[2]
UNC6934NSD2-PWWP1Surface Plasmon Resonance (SPR)Kd91 ± 8 nM[5]
UNC6934NSD2-PWWP1AlphaScreenIC50104 ± 13 nM[5]
UNC6934NSD2-PWWP1NanoBRET Cellular AssayEC501.23 ± 0.25 µM[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of initial findings. While the primary publications provide an overview of the methods used, this section aims to delineate the methodologies for key experiments based on the available information.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Objective: To determine the dissociation constant (Kd) of this compound for the NSD2-PWWP1 domain.

  • General Protocol Outline:

    • Immobilization: A biotinylated NSD2-PWWP1 protein is immobilized on a streptavidin (SA) sensor chip. A reference flow cell is left empty for background subtraction.[6]

    • Analyte Preparation: this compound is serially diluted in an appropriate buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) containing a small percentage of DMSO to ensure solubility.[6]

    • Binding Measurement: The diluted this compound solutions are injected over the sensor chip at a constant flow rate. The change in the refractive index at the surface, indicating binding, is measured in real-time and recorded as response units (RU).

    • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 binding model) to calculate the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd = koff/kon) is derived.[6]

NanoBRET Assay for Cellular Target Engagement

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions within living cells.

  • Objective: To quantify the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in a cellular context.

  • General Protocol Outline:

    • Cell Transfection: A suitable cell line (e.g., U2OS) is co-transfected with plasmids encoding for NSD2-PWWP1 fused to a NanoLuc luciferase (the energy donor) and histone H3.3 fused to a HaloTag (the energy acceptor).[5][7]

    • Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

    • Labeling and Substrate Addition: The HaloTag is labeled with a cell-permeable fluorescent dye (the acceptor), and the NanoLuc substrate is added.

    • BRET Measurement: BRET is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor. A decrease in the BRET signal indicates that the inhibitor is displacing the histone from the NSD2-PWWP1 domain.

    • Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the IC50 or EC50 value.[5][6]

AlphaScreen for In Vitro Inhibition

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a microplate format.

  • Objective: To measure the in vitro inhibitory potency of compounds on the NSD2-PWWP1:H3K36me2 interaction.

  • General Protocol Outline:

    • Reagent Preparation: Biotinylated H3K36me2 peptides are attached to streptavidin-coated donor beads, and a tagged NSD2-PWWP1 protein is bound to acceptor beads.

    • Inhibition Assay: The donor and acceptor bead complexes are incubated with varying concentrations of the inhibitor (e.g., this compound or its analogs).

    • Signal Detection: Upon excitation, the donor beads generate singlet oxygen, which, if in proximity, activates the acceptor beads to emit light. Disruption of the protein-peptide interaction by the inhibitor leads to a decrease in the light signal.

    • Data Analysis: The concentration-dependent decrease in the AlphaScreen signal is used to determine the IC50 value of the inhibitor.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

MR837_Mechanism_of_Action cluster_0 Normal Cellular State cluster_1 Inhibition by this compound NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains Chromatin Chromatin NSD2->Chromatin recruited to H3K36me2 Histone H3 (H3K36me2) PWWP1->H3K36me2 binds H3K36me2->Chromatin part of Gene_Expression Aberrant Gene Expression Chromatin->Gene_Expression regulates This compound This compound PWWP1_inhibited PWWP1 Domain This compound->PWWP1_inhibited binds & inhibits H3K36me2_free Histone H3 (H3K36me2) PWWP1_inhibited->H3K36me2_free interaction blocked NSD2_inhibited NSD2 NSD2_inhibited->PWWP1_inhibited contains Chromatin_free Chromatin NSD2_inhibited->Chromatin_free recruitment inhibited Normal_Expression Modulated Gene Expression Chromatin_free->Normal_Expression leads to

Caption: Mechanism of this compound action on the NSD2-PWWP1 interaction.

Experimental_Workflow cluster_workflow Characterization Workflow for this compound cluster_biophysical In Vitro Characterization cluster_cellular Cellular Characterization cluster_structural Structural Characterization Virtual_Screening Virtual Screening & Ligand-based Design Synthesis Chemical Synthesis of this compound Virtual_Screening->Synthesis Biophysical_Assays Biophysical Assays Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Structural_Biology Structural Biology Synthesis->Structural_Biology SPR SPR (Kd) Biophysical_Assays->SPR AlphaScreen AlphaScreen (IC50) Biophysical_Assays->AlphaScreen NanoBRET NanoBRET (IC50/EC50) Cellular_Assays->NanoBRET CETSA CETSA (Target Engagement) Cellular_Assays->CETSA Gene_Expression Gene Expression Analysis Cellular_Assays->Gene_Expression Crystallography X-ray Crystallography (PDB: 6UE6) Structural_Biology->Crystallography

Caption: Experimental workflow for the discovery and characterization of this compound.

Clinical Development Status

As of the current date, there is no publicly available information from official clinical trial registries indicating that this compound has entered clinical development. It is primarily considered a tool compound for research purposes.

Conclusion and Future Directions

This compound was a seminal discovery in the effort to target the non-catalytic domains of NSD2. The initial studies have successfully demonstrated its ability to bind the NSD2-PWWP1 domain and disrupt its interaction with H3K36me2 both in vitro and in cells. While its potency is modest, this compound has paved the way for the development of more advanced chemical probes, such as UNC6934, which exhibit significantly improved affinity and cellular activity.[5] Future research will likely focus on further optimizing the this compound scaffold to enhance its pharmacological properties, including potency, selectivity, and cell permeability, with the ultimate goal of developing clinically viable inhibitors of NSD2 for the treatment of associated cancers.

References

Methodological & Application

MR837: Application Notes and Protocols for a Novel NSD2-PWWP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Abstract

MR837 is a small molecule inhibitor that potently targets the interaction between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 lysine 36 dimethylation (H3K36me2).[1] Dysregulation of NSD2, a histone methyltransferase, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1] this compound offers a valuable tool for investigating the biological functions of the NSD2-PWWP1 domain and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in biochemical and cellular assays.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound
Assay TypeTargetParameterValueReference
Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd7 ± 3 µM[2]
Isothermal Titration Calorimetry (ITC)NSD2-PWWP1Kd8.9 µM[3]
Differential Scanning Light Scattering (DSLS)NSD2-PWWP1ΔTagg6.2 °C[2]
Table 2: Cellular Activity of this compound
Assay TypeCell LineTarget InteractionParameterValueReference
NanoBRET™U2OSNSD2-PWWP1 / Histone H3.3IC5017.3 µM[4]
Cell Proliferation AssayU2OSCell GrowthIC5028.84 µM[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound. NSD2, through its PWWP1 domain, recognizes and binds to H3K36me2 marks on chromatin. This interaction is crucial for the localization and function of NSD2, which in turn regulates gene expression. This compound acts by competitively binding to the PWWP1 domain of NSD2, thereby preventing its interaction with H3K36me2 and disrupting its downstream signaling.

MR837_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin HistoneH3 Histone H3 H3K36me2 H3K36me2 HistoneH3->H3K36me2 Methylation NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains GeneExpression Altered Gene Expression NSD2->GeneExpression Regulates PWWP1->H3K36me2 Binds to This compound This compound This compound->PWWP1 Inhibits Binding

Caption: Mechanism of this compound in disrupting the NSD2-PWWP1 and H3K36me2 interaction.

Experimental Protocols

In Vitro Binding Assays

This protocol outlines the procedure to measure the binding affinity of this compound to the NSD2-PWWP1 domain.

Workflow Diagram:

SPR_Workflow start Start prep_chip Prepare Sensor Chip (e.g., CM5) start->prep_chip immobilize Immobilize NSD2-PWWP1 on Chip Surface prep_chip->immobilize inject_this compound Inject Serial Dilutions of this compound immobilize->inject_this compound measure Measure Binding Response (RU) inject_this compound->measure regenerate Regenerate Chip Surface measure->regenerate regenerate->inject_this compound Next Concentration analyze Analyze Data (Steady-state or Kinetic) regenerate->analyze All Concentrations Done end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound binding to NSD2-PWWP1.

Materials:

  • Purified recombinant NSD2-PWWP1 protein

  • This compound compound

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of NSD2-PWWP1:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the NSD2-PWWP1 protein solution (typically 50-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 to 100 µM). A DMSO concentration of 0.5% may be used to improve solubility.[2]

    • Inject the this compound solutions over the immobilized NSD2-PWWP1 surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in resonance units (RU) to measure binding.

    • After each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the concentration of this compound.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (Kd).

Cellular Target Engagement Assay

This protocol describes a method to quantify the engagement of this compound with the NSD2-PWWP1 domain in live cells.

Workflow Diagram:

NanoBRET_Workflow start Start transfect Co-transfect U2OS cells with NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 start->transfect plate_cells Plate cells in 96-well plates transfect->plate_cells add_halo Add HaloTag NanoBRET 618 Ligand plate_cells->add_halo treat_this compound Treat cells with serial dilutions of this compound add_halo->treat_this compound add_substrate Add Nano-Glo Substrate treat_this compound->add_substrate measure_bret Measure Donor (460 nm) and Acceptor (618 nm) Emission add_substrate->measure_bret calculate Calculate NanoBRET Ratio and determine IC50 measure_bret->calculate end End calculate->end

Caption: Workflow for the NanoBRET™ assay to measure this compound target engagement in cells.

Materials:

  • U2OS cell line

  • Expression vectors for NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3

  • Transfection reagent

  • White, opaque 96-well cell culture plates

  • This compound compound

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Transfection:

    • Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor) expression vectors at a 1:10 ratio.[6]

  • Cell Plating and Labeling:

    • 24 hours post-transfection, plate the cells into 96-well plates.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the this compound dilutions to the cells and incubate for a specified period (e.g., 2 hours).

  • BRET Measurement:

    • Add the Nano-Glo® Substrate to the wells.

    • Immediately measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

Formulation for In Vivo Studies

For in vivo experiments, this compound can be formulated as follows. It is recommended to prepare the working solution fresh on the day of use.[7]

Protocol 1:

  • Prepare a stock solution of this compound in DMSO.

  • Add PEG300, Tween-80, and Saline in a volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

  • Ensure complete dissolution; sonication or gentle heating may be applied if necessary.[7]

Protocol 2:

  • Prepare a stock solution of this compound in DMSO.

  • Add 20% SBE-β-CD in Saline to achieve a final DMSO concentration of 10%.[7]

Protocol 3:

  • Prepare a stock solution of this compound in DMSO.

  • Add Corn Oil to achieve a final DMSO concentration of 10%.[7]

Solubility:

  • In the above formulations, this compound is soluble at ≥ 2.5 mg/mL (8.85 mM).[7]

  • In DMSO: ≥10 mg/mL.[4]

  • In Ethanol: ≥10 mg/mL.[4]

Storage:

  • Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. Always follow standard laboratory safety procedures. This product is for research use only and is not intended for human or veterinary use.

References

Application Notes and Protocols for In Vitro Assay Setup of MR837, an NSD2-PWWP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR837 is a small molecule inhibitor that targets the PWWP1 domain of the nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1.[1] NSD2 is a histone methyltransferase that predominantly catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] Aberrant NSD2 activity, through genetic translocations such as t(4;14) in multiple myeloma or activating mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and some forms of acute lymphoblastic leukemia.[1] this compound acts by binding to the PWWP1 domain of NSD2, thereby blocking its interaction with histone H3 tails, specifically the H3K36me2 mark.[1] This disruption of the protein-protein interaction (PPI) presents a promising therapeutic strategy to counteract the oncogenic functions of NSD2.

These application notes provide a comprehensive guide for the in vitro characterization of this compound and similar molecules. The protocols detailed herein cover biochemical assays to determine binding affinity and inhibitory activity, cell-based assays to confirm target engagement and to assess the functional consequences of NSD2-PWWP1 inhibition in relevant cancer cell lines.

Data Presentation: Quantitative Summary of this compound and Other NSD2-PWWP1 Inhibitors

The following table summarizes key quantitative data for this compound and other relevant NSD2-PWWP1 inhibitors to facilitate comparison.

CompoundTargetAssay TypeKd (nM)IC50 (nM)Cell LineReference(s)
This compound NSD2-PWWP1SPR3,400 ± 400--[2]
UNC6934NSD2-PWWP1SPR91 ± 8--[3][4]
UNC6934NSD2-PWWP1AlphaScreen-104 ± 13-[3][4]
NSD2-PWWP1-IN-1NSD2-PWWP1--110-[5]
(Rac)-NSD2-PWWP1-IN-4NSD2-PWWP1-150210-[5]
NSD2-PWWP1-IN-2NSD2-PWWP1--1,490-[5][6]
NSD2-PWWP1-IN-3NSD2-PWWP1--8,050-[5][7]

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

NSD2 Signaling Pathway and Point of Intervention for this compound

NSD2_Signaling_Pathway cluster_nucleus Nucleus NSD2 NSD2 H3K36me2 Histone H3 (H3K36me2) NSD2->H3K36me2 writes Chromatin Chromatin NSD2->Chromatin binds via PWWP1 Transcription Oncogenic Gene Transcription Chromatin->Transcription activates This compound This compound This compound->NSD2 inhibits binding to H3K36me2

Caption: Mechanism of this compound action on the NSD2 signaling pathway.

Experimental Workflow for In Vitro Characterization of this compound

MR837_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays cluster_functional Functional Assays SPR Surface Plasmon Resonance (SPR) (Binding Affinity - Kd) AlphaScreen AlphaScreen/HTRF (PPI Inhibition - IC50) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) AlphaScreen->CETSA WesternBlot Western Blot (H3K36me2 Levels) CETSA->WesternBlot Proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) WesternBlot->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) WesternBlot->Apoptosis Start This compound Compound Start->SPR Start->AlphaScreen

References

Application Notes and Protocols for Cell-Based Assays Using MR837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR837 is a cell-permeable small molecule inhibitor that targets the PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2).[1][3] This epigenetic modification plays a crucial role in transcriptional regulation and DNA repair.[1] Aberrant NSD2 activity, often due to translocation t(4;14) or activating mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][3][4]

This compound functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and H3K36me2-modified histones.[1] This disruption of NSD2's "reader" function can modulate gene expression and cellular processes that are dependent on NSD2's chromatin localization. These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and similar NSD2-PWWP1 inhibitors.

Mechanism of Action: Targeting the NSD2-PWWP1 Interaction

The NSD2 protein contains multiple domains that regulate its function, including a catalytic SET domain and several chromatin-binding "reader" domains, such as the PWWP domains. The PWWP1 domain specifically recognizes and binds to H3K36me2, a histone mark associated with active transcription. This interaction is crucial for the recruitment and stabilization of NSD2 at specific chromatin locations, thereby influencing gene expression programs that contribute to oncogenesis.

This compound competitively binds to the aromatic cage of the NSD2-PWWP1 domain, a pocket that normally accommodates the methylated lysine of histone H3.[4][5] By occupying this site, this compound prevents the engagement of NSD2 with its chromatin targets, leading to a downstream modulation of gene transcription and cellular phenotype.

This compound Mechanism of Action cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound NSD2 NSD2 PWWP1 Domain PWWP1 Domain NSD2->PWWP1 Domain contains H3K36me2 H3K36me2 Gene Transcription Gene Transcription H3K36me2->Gene Transcription regulates PWWP1 Domain->H3K36me2 binds to Blocked PWWP1 PWWP1 Domain (Blocked) This compound This compound This compound->PWWP1 Domain inhibits binding to H3K36me2 Altered Gene Expression Altered Gene Expression Blocked PWWP1->Altered Gene Expression leads to

This compound inhibits the NSD2-PWWP1 interaction.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Binding and Inhibition Data for this compound

Assay TypeTargetParameterValueReference
Surface Plasmon Resonance (SPR)NSD2 PWWP1 DomainKd7 µM[2]
Isothermal Titration Calorimetry (ITC)NSD2-PWWP1Kd3.4 µM[5]
AlphaScreenNSD2-PWWP1 vs. H3K36me2 peptideIC5017.3 µM[2]

Table 2: Cellular Activity of this compound

Assay TypeCell LineParameterValueReference
NanoBRETU2OSIC5017.3 µM[2]
Cell ProliferationKMS-11 (Multiple Myeloma)IC50Not reported for this compound, but related compounds show activity in the low µM range.[5]
Cell ProliferationRS4;11 (Acute Lymphoblastic Leukemia)IC50Not reported for this compound, but related compounds show activity in the low µM range.[5]

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as those derived from multiple myeloma (e.g., KMS-11) and acute lymphoblastic leukemia (e.g., RS4;11).

Materials:

  • Cancer cell lines (e.g., KMS-11, RS4;11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix the contents by orbital shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the compound-treated wells to the vehicle-treated control wells.

    • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare this compound Dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Viability_Reagent Add Cell Viability Reagent Incubate_72h->Add_Viability_Reagent Measure_Luminescence Measure Luminescence Add_Viability_Reagent->Measure_Luminescence Analyze_Data Analyze Data (IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the cell proliferation assay.
NanoBRET™ Target Engagement Assay

This assay measures the direct binding of this compound to the NSD2-PWWP1 domain in living cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • U2OS cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • 96-well white-bottom cell culture plates

  • BRET-capable plate reader

Protocol:

  • Cell Transfection:

    • Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 expression vectors at a 1:10 ratio (donor:acceptor) using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours post-transfection.

  • Cell Seeding:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Seed the cells at 2 x 104 cells per well in a 96-well white-bottom plate.

  • Compound and Ligand Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the diluted compound solutions to a final concentration of 100 nM.

    • Add the compound/ligand mix to the cells. Include a no-compound control.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for 2 hours.

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the corrected BRET ratio by subtracting the BRET ratio of the no-ligand control from the experimental wells.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[4]

NanoBRET Assay Workflow Start Start Transfect_Cells Co-transfect Cells with NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 Start->Transfect_Cells Seed_Cells Seed Transfected Cells Transfect_Cells->Seed_Cells Prepare_Compound Prepare this compound and HaloTag Ligand Mix Seed_Cells->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate_2h Incubate for 2 hours Treat_Cells->Incubate_2h Add_Substrate Add Nano-Glo Substrate Incubate_2h->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET Analyze_Data Analyze Data (IC50) Measure_BRET->Analyze_Data End End Analyze_Data->End

Workflow for the NanoBRET target engagement assay.
AlphaScreen™ Assay for Protein-Protein Interaction

This in vitro assay measures the ability of this compound to disrupt the interaction between the NSD2-PWWP1 domain and a biotinylated H3K36me2 peptide.

Materials:

  • His-tagged recombinant NSD2-PWWP1 protein

  • Biotinylated H3K36me2 peptide

  • AlphaScreen™ Nickel Chelate Acceptor beads

  • AlphaScreen™ Streptavidin Donor beads

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well white OptiPlate™

  • AlphaScreen-capable plate reader

Protocol:

  • Reagent Preparation:

    • Dilute the His-tagged NSD2-PWWP1 protein and biotinylated H3K36me2 peptide in assay buffer to the desired concentrations (optimization is required, but typically in the low nM range).

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add the His-tagged NSD2-PWWP1 protein, biotinylated H3K36me2 peptide, and this compound dilutions.

    • Incubate at room temperature for 1 hour.

  • Bead Addition:

    • Add the AlphaScreen™ Nickel Chelate Acceptor beads and Streptavidin Donor beads to the wells (final concentration of 10 µg/mL each).

  • Incubation:

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the AlphaScreen signal of the compound-treated wells to the DMSO control.

    • Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[4]

AlphaScreen Assay Workflow Start Start Prepare_Reagents Prepare Reagents: His-NSD2-PWWP1, Biotin-H3K36me2, This compound Start->Prepare_Reagents Mix_Components Mix Reagents and this compound in 384-well Plate Prepare_Reagents->Mix_Components Incubate_1h_1 Incubate for 1 hour Mix_Components->Incubate_1h_1 Add_Beads Add Acceptor and Donor Beads Incubate_1h_1->Add_Beads Incubate_1h_2 Incubate for 1 hour in Dark Add_Beads->Incubate_1h_2 Read_Plate Read on AlphaScreen Reader Incubate_1h_2->Read_Plate Analyze_Data Analyze Data (IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for the AlphaScreen protein-protein interaction assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cells expressing NSD2 (e.g., KMS-11)

  • Complete culture medium

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-NSD2 antibody

Protocol:

  • Cell Treatment:

    • Treat cultured cells with this compound or DMSO vehicle control for a defined period (e.g., 2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the soluble NSD2 levels by SDS-PAGE and Western blotting using an anti-NSD2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA Workflow Start Start Treat_Cells Treat Cells with this compound or DMSO Start->Treat_Cells Heat_Shock Apply Heat Shock at Varying Temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Fraction Centrifuge->Collect_Supernatant Western_Blot Analyze NSD2 by Western Blot Collect_Supernatant->Western_Blot Analyze_Data Analyze Melting Curves Western_Blot->Analyze_Data End End Analyze_Data->End

References

Application Notes: MR837 AlphaScreen Protocol for Investigating NSD2-PWWP1 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase frequently implicated in various cancers, including multiple myeloma.[1][2] The PWWP domain of NSD2 plays a crucial role in chromatin binding by recognizing methylated histone tails, specifically H3K36me2.[1][2] This interaction is critical for the localization and enzymatic activity of NSD2.[1] MR837 is a small molecule antagonist that targets the PWWP1 domain of NSD2, disrupting its interaction with H3K36me2.[2][3][4] This application note provides a detailed protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay to quantify the inhibitory effect of this compound on the NSD2-PWWP1 and H3K36me2 interaction.

AlphaScreen is a bead-based assay technology that enables the study of biomolecular interactions in a microplate format.[5][6] The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When these beads are brought close together by a biological interaction, a cascade of chemical reactions is initiated upon excitation, resulting in a luminescent signal.[5][7][8] In this assay, the interaction between biotinylated H3K36me2 peptide and GST-tagged NSD2-PWWP1 brings the Streptavidin-coated Donor beads and anti-GST Acceptor beads into proximity, generating a signal. This compound, as an inhibitor, will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Signaling Pathway Diagram:

NSD2_PWWP1_Interaction cluster_NSD2 NSD2 Protein cluster_Histone Histone H3 Tail NSD2 NSD2 PWWP1 PWWP1 Domain H3K36me2 H3K36me2 PWWP1->H3K36me2 Binding This compound This compound (Inhibitor) This compound->PWWP1 Inhibition AlphaScreen_Workflow A 1. Add 5 µL of this compound/ DMSO Control to Wells B 2. Add 5 µL of GST-NSD2-PWWP1 A->B C 3. Add 5 µL of Biotin-H3K36me2 B->C D 4. Incubate for 30 min at RT C->D E 5. Add 10 µL of AlphaScreen Bead Mix (Donor + Acceptor) D->E F 6. Incubate for 60 min at RT in the Dark E->F G 7. Read Plate on AlphaScreen-compatible Reader F->G

References

Application Notes and Protocols for the MR837 NanoBRET PPI Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the NanoBRET™ Protein-Protein Interaction (PPI) assay to study the inhibition of the NSD2-PWWP1 interaction by molecules such as MR837 and its analogs.

Introduction

The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression. It primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. NSD2 contains a PWWP domain that recognizes and binds to H3K36me2, an interaction crucial for stabilizing NSD2 at chromatin and facilitating its enzymatic activity and the propagation of this epigenetic mark.[1][2][3] Dysregulation of NSD2 is implicated in various cancers, making it an attractive target for therapeutic intervention.[4]

This compound is a known inhibitor of the protein-protein interaction (PPI) between the NSD2-PWWP1 domain and histone H3.[4] The NanoBRET™ PPI assay is a powerful live-cell method to quantify this interaction and screen for its inhibitors.[2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag® protein labeled with a fluorescent ligand (acceptor).[5] When the two proteins interact, energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal. Small molecules that disrupt this interaction, such as this compound, will lead to a decrease in the BRET signal.[6]

Principle of the Assay

The this compound NanoBRET PPI assay for the NSD2-PWWP1 interaction is based on the competitive displacement of a NanoLuc-tagged NSD2-PWWP1 domain from a HaloTag-labeled Histone H3.3. In living cells co-expressing these fusion proteins, a high BRET signal is generated due to their proximity. The addition of an inhibitor like this compound, which binds to the PWWP1 domain, prevents its interaction with Histone H3.3, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of inhibitor potency (e.g., IC50 or EC50 values).

Signaling Pathway

The interaction between the NSD2-PWWP1 domain and H3K36me2 is a key regulatory step in chromatin biology. NSD2's catalytic SET domain is responsible for depositing the H3K36me2 mark. The PWWP1 domain of NSD2 then "reads" this mark, anchoring the NSD2 protein to the chromatin. This self-reinforcing loop is critical for the maintenance and potential spreading of the H3K36me2 epigenetic signature. This stable association of NSD2 with chromatin influences the transcription of target genes involved in various cellular processes, including cell cycle regulation, DNA repair, and epithelial-mesenchymal transition. In several cancers, the overexpression or mutation of NSD2 leads to aberrant H3K36me2 levels, which can drive oncogenic gene expression programs. For instance, NSD2 has been shown to activate signaling pathways such as NF-κB and STAT3, promoting cancer cell proliferation and survival.[7]

NSD2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NSD2 NSD2 H3K36me2 Histone H3 (H3K36me2) NSD2->H3K36me2 Methylates H3K36 Chromatin Chromatin NSD2->Chromatin Stabilizes on chromatin H3K36me2->NSD2 Binds to PWWP1 domain Target_Genes Target Genes (e.g., related to cell cycle, proliferation) Chromatin->Target_Genes Regulates Transcription Cancer_Pathways Cancer-related Pathways (e.g., NF-κB, STAT3) Target_Genes->Cancer_Pathways Activates This compound This compound / Inhibitor This compound->NSD2 Inhibits PWWP1-H3K36me2 interaction Upstream_Signals Upstream Oncogenic Signals Upstream_Signals->NSD2 Upregulates NSD2 expression

NSD2-PWWP1/H3K36me2 Signaling Pathway

Experimental Protocols

Materials
  • Cell Line: U2OS cells are recommended.[2] HEK293 cells can also be used.[5]

  • Plasmids:

    • NanoLuc-NSD2-PWWP1 fusion vector (Donor)

    • HaloTag-Histone H3.3 fusion vector (Acceptor)

  • Transfection Reagent: FuGENE® HD Transfection Reagent or similar.

  • Culture Medium: DMEM or EMEM supplemented with 10% FBS. Opti-MEM™ I Reduced Serum Medium for incubations.

  • Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Reagents:

    • HaloTag® NanoBRET™ 618 Ligand (Acceptor)

    • NanoBRET™ Nano-Glo® Substrate (Donor)

  • Test Compound: this compound or other inhibitors dissolved in DMSO.

  • Instrumentation: A plate reader capable of measuring dual-filtered luminescence (one filter for NanoLuc emission, ~460 nm, and another for the acceptor emission, >600 nm).

Detailed Methodology

The following protocol is a general guideline and may require optimization for specific experimental conditions.

Day 1: Cell Seeding and Transfection

  • Culture U2OS cells to ~80-90% confluency.

  • Trypsinize and resuspend cells in culture medium.

  • Prepare the transfection complex according to the manufacturer's protocol. A 1:10 ratio of NanoLuc-NSD2-PWWP1 to HaloTag-Histone H3.3 plasmid DNA is a good starting point for optimization.[2]

  • Add the transfection complex to the cell suspension.

  • Seed the transfected cells into a 6-well plate and incubate for 20-24 hours at 37°C with 5% CO2.[8]

Day 2: Cell Plating and Compound Treatment

  • Trypsinize the transfected cells and resuspend them in Opti-MEM.

  • Prepare two pools of cells: one with HaloTag® NanoBRET™ 618 Ligand (final concentration typically 100-250 nM) and a control pool without the ligand.[9][10]

  • Plate the cells into a white 96-well or 384-well assay plate (e.g., 2 x 10^4 cells per well in a 96-well plate).[8]

  • Prepare serial dilutions of this compound or other test compounds in Opti-MEM. The final DMSO concentration should be kept constant and typically below 0.5%.

  • Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C with 5% CO2.[11]

Day 3: Signal Detection and Data Analysis

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the substrate to each well.

  • Read the plate within 10-15 minutes on a luminometer equipped with appropriate filters (e.g., 450/80 nm for donor and 610 nm long-pass for acceptor).[9]

  • Data Calculation:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Subtract the background BRET ratio (from cells without HaloTag ligand) from the raw BRET ratio of inhibitor-treated wells to get the corrected BRET ratio.

    • The corrected BRET ratio is often multiplied by 1000 to obtain milliBRET units (mBU).[8]

    • Normalize the data with the vehicle-treated wells representing 100% interaction and a saturating concentration of a known inhibitor (if available) or no-donor control as 0%.

    • Plot the normalized BRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

NanoBRET_Workflow cluster_day1 cluster_day2 cluster_day3 Day1 Day 1: Transfection Seed_Cells Seed U2OS cells Day2 Day 2: Plating & Treatment Harvest_Cells Harvest transfected cells Day3 Day 3: Measurement & Analysis Add_Substrate Add Nano-Glo Substrate Prepare_Transfection_Mix Prepare DNA-transfection reagent complex Seed_Cells->Prepare_Transfection_Mix Transfect_Cells Transfect cells with NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 plasmids Prepare_Transfection_Mix->Transfect_Cells Incubate1 Incubate for 20-24 hours Transfect_Cells->Incubate1 Add_Ligand Add HaloTag 618 Ligand Harvest_Cells->Add_Ligand Plate_Cells Plate cells into 96/384-well plates Add_Ligand->Plate_Cells Add_Compound Add this compound/inhibitor serial dilutions Plate_Cells->Add_Compound Incubate2 Incubate for 2-4 hours Add_Compound->Incubate2 Read_Plate Measure Donor (460nm) and Acceptor (610nm) luminescence Add_Substrate->Read_Plate Calculate_Ratio Calculate corrected BRET ratio Read_Plate->Calculate_Ratio Plot_Data Plot dose-response curve and determine IC50 Calculate_Ratio->Plot_Data

This compound NanoBRET PPI Assay Workflow

Data Presentation

The potency of this compound and its more advanced analog, UNC6934, in inhibiting the NSD2-PWWP1 and Histone H3.3 interaction has been quantified using the NanoBRET PPI assay. The results are summarized in the table below for easy comparison.

CompoundAssay TypeCell LineTarget InteractionPotency (IC50/EC50)Reference
This compound related compound (3f) NanoBRET PPIU2OSNSD2-PWWP1 + Histone H3.3IC50 = 17.3 µM[6]
UNC6934 NanoBRET PPIU2OSNSD2-PWWP1 + Histone H3.3EC50 = 1.23 ± 0.25 µM[6][12]
UNC6934 NanoBRET PPIU2OSNSD2-PWWP1 + H3K36me2 nucleosomesIC50 = 1.09 ± 0.23 µM[13][14]

Assay Performance Metrics

The NanoBRET PPI assay is known for its robustness and suitability for high-throughput screening. Key performance indicators are:

MetricTypical ValueInterpretation
Z'-factor > 0.5A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay with a large separation between positive and negative controls.[11][15][16]
Signal-to-Background (S/B) Ratio Varies depending on protein expression levels and interaction affinity.An optimized assay should yield a significant window between the BRET signal in the presence and absence of the interacting partner or a saturating concentration of inhibitor.

Conclusion

The this compound NanoBRET PPI assay provides a sensitive and quantitative method to study the interaction between the NSD2-PWWP1 domain and Histone H3 in a live-cell context. This assay is a valuable tool for identifying and characterizing inhibitors of this critical epigenetic interaction, thereby aiding in the development of novel cancer therapeutics. The detailed protocols and data presented herein should serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for MR837 Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a cellular environment. This method relies on the principle that the thermal stability of a protein is altered upon ligand binding. MR837 is a known inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), preventing its interaction with histone H3.[1] NSD2 is a histone methyltransferase frequently overexpressed in various cancers, including multiple myeloma, making it a compelling therapeutic target.[1][2]

These application notes provide a detailed protocol for utilizing CETSA to verify and quantify the target engagement of this compound with NSD2 in a cellular context. The protocol is optimized for the KMS-11 multiple myeloma cell line, which harbors the t(4;14) translocation leading to NSD2 overexpression.[3]

Principle of the Assay

The core principle of CETSA is that the binding of a drug (e.g., this compound) to its target protein (e.g., NSD2) can increase the protein's resistance to heat-induced denaturation. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and a higher temperature is required to induce its denaturation and aggregation. By subjecting cell lysates or intact cells to a temperature gradient and subsequently quantifying the amount of soluble target protein, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[4][5]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its interaction with NSD2, as reported in the literature.

ParameterValueCell Line/SystemReference
This compound Kd for NSD2-PWWP1 3.4 ± 0.4 µMSurface Plasmon Resonance (SPR)[2]
UNC6934 Kd for NSD2-PWWP1 91 ± 8 nMSurface Plasmon Resonance (SPR)[6]
UNC6934 Cellular EC50 1.23 ± 0.25 µMNanoBRET PPI assay in U2OS cells[2]

Note: UNC6934 is a more potent, structurally related analog of this compound. This data is provided for comparative purposes.

Experimental Protocols

This section provides detailed protocols for performing a CETSA experiment to assess the engagement of this compound with NSD2.

Materials and Reagents
  • Cell Line: KMS-11 (multiple myeloma)

  • Compound: this compound (prepare stock solution in DMSO)

  • Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile

  • Lysis Buffer: PBS containing 1% NP-40, 1x protease inhibitor cocktail, and 1x phosphatase inhibitor cocktail.

  • Primary Antibody: Anti-NSD2/MMSET/WHSC1 antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-APP-αCTF[7]

  • Western Blot Reagents: SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), TBST, and ECL substrate.

Protocol 1: Isothermal Dose-Response CETSA

This protocol is designed to determine the concentration-dependent engagement of this compound with NSD2 at a fixed temperature.

1. Cell Culture and Treatment: a. Culture KMS-11 cells to a density of approximately 1-2 x 106 cells/mL. b. Prepare serial dilutions of this compound in culture medium. A suggested concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO). c. Aliquot 1 mL of cell suspension into microcentrifuge tubes for each treatment condition. d. Add the corresponding concentration of this compound or DMSO to each tube. e. Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.

2. Heat Shock: a. Determine the optimal heating temperature for NSD2 in KMS-11 cells. This can be done by performing a preliminary experiment with a temperature gradient (see Protocol 2). A suggested starting temperature is 52°C. b. Transfer the cell suspensions to PCR tubes. c. Heat the tubes at the determined temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

3. Cell Lysis and Sample Preparation: a. Transfer the heated cell suspensions to microcentrifuge tubes. b. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. c. Carefully remove the supernatant and resuspend the cell pellet in 100 µL of ice-cold lysis buffer. d. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C). e. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. f. Carefully collect the supernatant containing the soluble protein fraction.

4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA or Bradford assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane and probe with primary antibodies against NSD2 and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the chemiluminescent signal and quantify the band intensities.

5. Data Analysis: a. Normalize the NSD2 band intensity to the loading control for each sample. b. Plot the normalized NSD2 intensity against the concentration of this compound to generate a dose-response curve.

Protocol 2: Thermal Shift (Melt Curve) CETSA

This protocol is used to determine the change in the melting temperature (Tm) of NSD2 upon binding to this compound.

1. Cell Culture and Treatment: a. Culture and harvest KMS-11 cells as described in Protocol 1. b. Treat two populations of cells, one with a saturating concentration of this compound (e.g., 20-50 µM) and the other with vehicle (DMSO), for 1-2 hours at 37°C.

2. Heat Shock: a. Aliquot the treated cell suspensions into PCR tubes. b. Expose the aliquots to a temperature gradient (e.g., 46°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

3. Cell Lysis, Sample Preparation, and Western Blot Analysis: a. Follow steps 3 and 4 from Protocol 1 for each temperature point.

4. Data Analysis: a. Quantify and normalize the NSD2 band intensities for each temperature point for both this compound-treated and vehicle-treated samples. b. Plot the normalized NSD2 intensity against the temperature for both conditions to generate melting curves. c. Determine the Tm for each curve (the temperature at which 50% of the protein is denatured). The difference in Tm (ΔTm) indicates the thermal stabilization induced by this compound.

Mandatory Visualizations

Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_heat_shock Heat Shock cluster_lysis Lysis and Fractionation cluster_analysis Analysis cell_culture 1. Culture KMS-11 Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment heat_shock 3. Apply Temperature Gradient or Isothermal Heat treatment->heat_shock lysis 4. Cell Lysis heat_shock->lysis centrifugation 5. Centrifugation to Separate Soluble Fraction lysis->centrifugation western_blot 6. Western Blot for NSD2 and Loading Control centrifugation->western_blot data_analysis 7. Data Analysis and Curve Fitting western_blot->data_analysis

A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
NSD2 Signaling and Interaction Pathway

NSD2_Pathway This compound This compound NSD2 NSD2 (PWWP1) This compound->NSD2 Inhibits Interaction H3K36me2 H3K36me2 NSD2->H3K36me2 Binds to Chromatin Chromatin NSD2->Chromatin Binds to Transcriptional_Regulation Transcriptional Regulation NSD2->Transcriptional_Regulation Regulates DNA_Damage_Response DNA Damage Response NSD2->DNA_Damage_Response Participates in 53BP1 53BP1 NSD2->53BP1 Recruits H3K36me2->Chromatin Marks Chromatin->Transcriptional_Regulation Influences PARP1 PARP1 PARP1->NSD2 Interacts with BRD4 BRD4 BRD4->NSD2 Interacts with 53BP1->DNA_Damage_Response Mediates

NSD2 interaction and signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Studying NSD2 Function in Cancer Cells using MR837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MR837, a selective inhibitor of the NSD2-PWWP1 domain, to investigate the function of the histone methyltransferase NSD2 in cancer cells. Detailed protocols for key experiments are provided to facilitate the study of NSD2's role in oncogenesis and to evaluate the therapeutic potential of its inhibition.

Introduction to NSD2 and this compound

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] This epigenetic modification is associated with active gene transcription and plays a significant role in chromatin remodeling.[1] Dysregulation of NSD2, often through genetic alterations like translocations or amplifications, leads to aberrant chromatin states and uncontrolled cell growth, implicating it as an oncoprotein in various cancers, including multiple myeloma, acute lymphoblastic leukemia, and several solid tumors.[1][2][3][4][5] NSD2's involvement in critical cellular processes such as cell proliferation, survival, and DNA repair makes it an attractive therapeutic target.[1][3][6]

This compound is a small molecule inhibitor that specifically targets the PWWP domain of NSD2.[2][7] Unlike inhibitors that target the catalytic SET domain, this compound functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and H3K36me2, thus providing an alternative approach to modulate NSD2 activity.[2] This makes this compound a valuable tool for elucidating the specific functions of the PWWP domain in NSD2's oncogenic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a reference for its biochemical and cellular activity.

ParameterValueAssay/MethodSource
IC50 (NSD2) 24.67 µMHistone-lysine N-methyltransferase assay[8]
Kd (NSD2-PWWP1 domain) 7 µMBinding assay[8]
IC50 (NSD2-H3.3 interaction) 17.3 µMU2OS cells[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches described, the following diagrams have been generated using Graphviz.

NSD2 Signaling Pathways in Cancer

NSD2 is implicated in several oncogenic signaling pathways. Its inhibition by this compound can modulate these pathways, affecting cancer cell proliferation, survival, and metastasis.

NSD2_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects NSD2 NSD2 H3K36 Histone H3 (H3K36) NSD2->H3K36 Methylation NFkB NF-κB NSD2->NFkB Co-activation Wnt_beta_catenin Wnt/β-catenin NSD2->Wnt_beta_catenin Interaction AKT AKT Pathway NSD2->AKT Activation H3K36me2 H3K36me2 H3K36->H3K36me2 Target_Genes Oncogenic Target Genes (e.g., BCL2, SOX2, c-MYC) H3K36me2->Target_Genes Upregulation Proliferation Proliferation Survival Target_Genes->Proliferation Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition Metastasis Metastasis EMT Target_Genes->Metastasis NFkB->Proliferation Wnt_beta_catenin->Proliferation This compound This compound This compound->NSD2 Inhibits PWWP1 domain AKT->Proliferation

Caption: NSD2 signaling pathways in cancer and the inhibitory action of this compound.

Experimental Workflow for Studying this compound Effects

This workflow outlines the key experimental steps to characterize the effects of this compound on cancer cells.

Experimental_Workflow cluster_assays Cellular and Molecular Assays start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability_assay Cell Viability Assay (MTT/CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot (NSD2, H3K36me2, Apoptosis markers) treatment->western_blot chip_qpcr ChIP-qPCR (NSD2 target genes) treatment->chip_qpcr data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis chip_qpcr->data_analysis

Caption: A typical experimental workflow for investigating the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., KMS-11 for multiple myeloma)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of NSD2, H3K36me2, and apoptosis-related markers following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NSD2, anti-H3K36me2, anti-cleaved PARP, anti-Caspase-3, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is for investigating the effect of this compound on the binding of NSD2 to the promoter regions of its target genes.

Materials:

  • Cancer cells treated with this compound

  • Formaldehyde (37%)

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-NSD2 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., BCL2, SOX2) and a negative control region

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cross-linking and Cell Lysis:

    • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

    • Lyse the cells with ChIP lysis buffer.

  • Chromatin Shearing:

    • Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an anti-NSD2 antibody or control IgG.

    • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

    • Elute the complexes from the beads with elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

    • Treat with RNase A and purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the promoter regions of NSD2 target genes.

    • Analyze the data using the percent input method.

Conclusion

This compound serves as a potent and specific tool to investigate the non-catalytic functions of NSD2 mediated by its PWWP1 domain. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of targeting NSD2 in various cancers. By utilizing these methodologies, scientists can further unravel the complex roles of NSD2 in cancer biology and contribute to the development of novel epigenetic therapies.

References

Application Notes and Protocols for MR837: A Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MR837, a small molecule inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), in a laboratory setting. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for the effective use of this compound in cancer research and drug development.

Introduction to this compound

This compound is a potent and specific inhibitor of the protein-protein interaction between the PWWP domain of NSD2 and di-methylated histone H3 at lysine 36 (H3K36me2).[1] NSD2 is a histone methyltransferase frequently overexpressed or mutated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, where it plays a critical role in oncogenesis.[1][2] By disrupting the NSD2-H3K36me2 interaction, this compound serves as a valuable chemical tool to investigate the biological functions of NSD2 and as a potential starting point for the development of novel cancer therapeutics.[1][3]

Mechanism of Action

NSD2, through its SET domain, catalyzes the di-methylation of H3K36. The PWWP domain of NSD2 then recognizes and binds to this H3K36me2 mark, which is crucial for stabilizing NSD2 on chromatin and promoting the expression of oncogenic gene programs.[4] this compound competitively binds to the aromatic cage of the NSD2-PWWP1 domain, thereby preventing its engagement with H3K36me2.[5][6] This leads to the displacement of NSD2 from chromatin, a reduction in H3K36me2-mediated gene activation, and a subsequent decrease in cancer cell proliferation.

Below is a diagram illustrating the signaling pathway of NSD2 and the inhibitory action of this compound.

NSD2_Pathway cluster_nucleus Nucleus NSD2 NSD2 H3K36 Histone H3 (K36) NSD2->H3K36 Methylation Chromatin Chromatin NSD2->Chromatin PWWP Domain Binding H3K36me2 H3K36me2 H3K36->H3K36me2 SET Domain H3K36me2->Chromatin Oncogenes Oncogene Expression Chromatin->Oncogenes Activation Proliferation Cell Proliferation Oncogenes->Proliferation This compound This compound This compound->NSD2 Inhibition

Fig. 1: NSD2 Signaling and this compound Inhibition.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.

ParameterValueAssay TypeReference
Binding Affinity (Kd) 7 µMSurface Plasmon Resonance (SPR)[5]
IC50 (NSD2 Inhibition) 24.67 µMEnzymatic Assay
IC50 (Cellular H3.3 Interaction) 17.3 µMNanoBRET Assay in U2OS cells
Solubility in DMSO ≥10 mg/mL
Solubility in Ethanol ≥10 mg/mL

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro and cellular assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

Protocol:

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use it within 6 months.[7]

For in vivo studies, specific formulation protocols are required to ensure solubility and bioavailability.[7]

In Vivo Formulation Example: A common vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] To prepare a 1 mg/mL solution, for instance:

  • Dissolve this compound in DMSO first.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix.

  • Finally, add saline to reach the final volume.

Cellular Viability Assay

This protocol outlines the use of a resazurin-based assay to determine the effect of this compound on the viability of cancer cell lines.

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_Resazurin Add Resazurin solution Incubate2->Add_Resazurin Incubate3 Incubate for 1-4h Add_Resazurin->Incubate3 Measure Measure fluorescence Incubate3->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Fig. 2: Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., KMS-11, MM1.S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

  • Incubation: Incubate the cells for an additional 48 to 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[8]

  • Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to assess the effect of this compound on the association of NSD2 with chromatin at specific gene loci.

ChIP_Workflow Start Culture and treat cells with this compound Crosslink Crosslink proteins to DNA (Formaldehyde) Start->Crosslink Lyse Lyse cells and shear chromatin (Sonication) Crosslink->Lyse IP Immunoprecipitate with NSD2 antibody Lyse->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute chromatin Wash->Elute Reverse Reverse crosslinks Elute->Reverse Purify Purify DNA Reverse->Purify Analyze Analyze by qPCR Purify->Analyze

References

Application Notes and Protocols for MR837 Treatment in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MR837, a small molecule inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), in cellular assays. This document outlines the mechanism of action, provides quantitative data for treatment concentrations, and offers detailed protocols for relevant experiments.

Introduction

This compound is a chemical probe that targets the PWWP1 domain of NSD2, a histone methyltransferase frequently dysregulated in cancer.[1] By binding to the PWWP1 domain, this compound disrupts the interaction between NSD2 and histone H3, specifically at the methylated lysine 36 (H3K36me2).[1][2] This inhibition offers a valuable tool for investigating the cellular functions of NSD2 and exploring its potential as a therapeutic target.

Mechanism of Action

NSD2 is a key epigenetic regulator that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). This modification plays a crucial role in chromatin structure and gene transcription. The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to H3K36me2, anchoring the NSD2 protein to chromatin. This compound competitively binds to this PWWP1 domain, thereby displacing it from its histone mark and disrupting NSD2's function.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

MR837_Mechanism_of_Action cluster_nucleus Nucleus NSD2 NSD2 Protein PWWP1 PWWP1 Domain NSD2->PWWP1 contains SET_domain SET Domain (Catalytic) NSD2->SET_domain contains H3K36me2 H3K36me2 PWWP1->H3K36me2 binds to Histone_H3 Histone H3 SET_domain->Histone_H3 methylates Histone_H3->H3K36me2 is methylated to Chromatin Chromatin H3K36me2->Chromatin is part of This compound This compound This compound->PWWP1 inhibits binding

Figure 1: Mechanism of this compound Action.

Quantitative Data for this compound

The following table summarizes the reported quantitative data for this compound in various assays. This information is crucial for determining the appropriate concentration range for your cellular experiments.

ParameterValueAssay TypeCell Line/SystemReference
IC50 24.67 µMHistone-Lysine N-Methyltransferase NSD2 InhibitionBiochemical Assay[3]
IC50 17.3 µMNSD2-Histone H3.3 Interaction InhibitionU2OS cells[3]
Kd 7 µMBinding to NSD2 PWWP1 DomainBiochemical Assay[3]
IC50 4.44 µMNSD2 PWWP1 Domain Binding AffinityBiochemical Assay[4]

Note: IC50 and Kd values can vary between different assay systems and conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Detailed protocols for common cellular assays to evaluate the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation and can be adapted for various adherent cell lines.

Workflow Diagram:

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Figure 2: Cell Viability Assay Workflow.

Materials:

  • Target cells (e.g., U2OS)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.

Workflow Diagram:

Apoptosis_Assay_Workflow A Seed cells in 6-well plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 24-48 hours C->D E Harvest and wash cells D->E F Resuspend in Annexin V binding buffer E->F G Stain with Annexin V-FITC and Propidium Iodide F->G H Analyze by flow cytometry G->H

Figure 3: Apoptosis Assay Workflow.

Materials:

  • Target cells (e.g., U2OS)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells into a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Incubate for 24 hours.

  • Compound Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Solubility and Storage

  • Solubility: this compound is soluble in DMSO.[3]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Safety Precautions

This compound is for research use only and is not for human or veterinary use.[3] Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

References

Application Notes and Protocols for In Vivo Studies with MR837, a Novel NSD2-PWWP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR837 is a small molecule inhibitor that targets the protein-protein interaction between the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 lysine 36 dimethylation (H3K36me2).[1] NSD2 is a histone methyltransferase frequently overexpressed, mutated, or translocated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1] this compound represents a novel approach to modulate NSD2 function by preventing its recruitment to chromatin, rather than inhibiting its catalytic activity directly.[1] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its investigation in preclinical in vivo models. While in vivo data for this compound is not yet published, the following protocols are based on studies with functionally similar molecules, such as NSD2-PWWP1-targeting PROTACs, to provide a relevant framework for experimental design.

Mechanism of Action

NSD2 plays a crucial role in gene regulation through its histone methyltransferase activity, primarily depositing the H3K36me2 mark. The PWWP1 domain of NSD2 recognizes and binds to this mark, anchoring NSD2 to specific chromatin regions and thereby reinforcing the epigenetic state. This compound competitively binds to the PWWP1 domain, disrupting this interaction and displacing NSD2 from chromatin. This leads to a downstream modulation of gene expression and can inhibit the proliferation of cancer cells dependent on NSD2 activity.

Signaling Pathway Diagram

NSD2_Pathway cluster_nucleus Nucleus NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains SET_Domain SET Domain NSD2->SET_Domain contains Oncogenic_Genes Oncogenic Gene Expression NSD2->Oncogenic_Genes promotes H3K36me2 H3K36me2 PWWP1->H3K36me2 binds to Histone_H3 Histone H3 SET_Domain->Histone_H3 methylates K36 Histone_H3->H3K36me2 Chromatin Chromatin H3K36me2->Chromatin recruits NSD2 to This compound This compound This compound->PWWP1 inhibits binding to H3K36me2

Caption: Mechanism of this compound action on the NSD2 signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro binding affinity and cellular activity of this compound and related, more potent compounds that target the NSD2-PWWP1 domain. This data is essential for dose selection and for understanding the therapeutic window in preclinical studies.

CompoundTarget DomainAssay TypeValueCell LineReference
This compound NSD2-PWWP1Surface Plasmon Resonance (SPR)Kd = 7 ± 3 µM-
This compound NSD2-PWWP1Cellular AssayIC50 = 17.3 µMU2OS
UNC6934 NSD2-PWWP1Surface Plasmon Resonance (SPR)Kd = 91 ± 8 nM-[2][3]
UNC6934 NSD2-PWWP1NanoBRET PPI AssayIC50 = 1.23 ± 0.25 µM-[3]
Compound 38 NSD2-PWWP1TR-FRETIC50 = 0.11 ± 0.01 µM-[4]
LLC0424 (PROTAC) NSD2-PWWP1Cellular DegradationDC50 = 20 nMRPMI-8402[5][6][7]

In Vivo Xenograft Model Protocol

This protocol is adapted from preclinical studies on LLC0424, a PROTAC that targets NSD2 for degradation via its PWWP1 domain, and provides a robust framework for evaluating the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of this compound in a human cancer cell line-derived xenograft (CDX) model.

Materials:

  • Compound: this compound, formulated for in vivo administration (e.g., in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80).

  • Cell Line: A cancer cell line with known NSD2 dependency, such as a multiple myeloma (e.g., KMS-11) or acute lymphoblastic leukemia (e.g., RPMI-8402) cell line.

  • Animals: Immunocompromised mice (e.g., 6-8 week old female NOD/SCID or similar).

  • Reagents: Matrigel, sterile PBS, cell culture medium.

Experimental Workflow Diagram:

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment cluster_endpoints Endpoints & Analysis Cell_Culture 1. Cell Culture (e.g., RPMI-8402) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Resuspend 3. Resuspend in PBS/Matrigel Harvest->Resuspend Implantation 4. Subcutaneous Injection into flank of mice Resuspend->Implantation Tumor_Growth 5. Monitor Tumor Growth (caliper measurements) Implantation->Tumor_Growth Randomization 6. Randomize into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Dosing 7. Administer Treatment (e.g., IP or IV daily) Randomization->Dosing Monitoring 8. Monitor Body Weight & Health Dosing->Monitoring Tumor_Harvest 9. Tumor Harvest at Endpoint Monitoring->Tumor_Harvest Analysis 10. Pharmacodynamic & Histological Analysis Tumor_Harvest->Analysis

Caption: Experimental workflow for an in vivo xenograft study with this compound.

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment group.

    • This compound Treatment Group: Administer this compound at a predetermined dose (e.g., starting with 25-50 mg/kg, based on tolerability studies) via intraperitoneal (IP) or intravenous (IV) injection daily for a specified period (e.g., 21 days).

  • Monitoring and Endpoints:

    • Monitor tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm3) or at the end of the study period.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me2 levels) and histological examination.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Prior to efficacy studies, it is recommended to perform PK/PD studies to determine the optimal dosing regimen for this compound.

Pharmacokinetics:

  • Administer a single dose of this compound to a cohort of mice.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamics:

  • In tumor-bearing mice, administer this compound and collect tumor tissue at different time points post-dose.

  • Analyze the tumor tissue by Western blot or immunohistochemistry to assess the modulation of the target, specifically the levels of H3K36me2.

  • Correlate the PK profile with the PD effect to establish a dose and schedule that maintains target engagement.

Conclusion

This compound offers a promising and distinct mechanism for targeting NSD2-dependent cancers. The protocols and data presented here provide a comprehensive guide for researchers to design and execute meaningful in vivo studies to evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, will be critical for the successful preclinical development of this novel inhibitor.

References

Troubleshooting & Optimization

MR837 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of MR837 in DMSO and ethanol, including troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and ethanol?

A1: The reported solubility of this compound varies between suppliers. It is highly soluble in DMSO, with some sources indicating up to 100 mg/mL.[1][2][3] Its solubility in ethanol is reported to be at least 10 mg/mL.[4] For a detailed comparison, please refer to the data summary table below.

Q2: I am having trouble dissolving this compound, even in DMSO. What could be the issue?

A2: Several factors can affect solubility:

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds. It is strongly recommended to use newly opened or anhydrous DMSO for preparing stock solutions.[2][3]

  • Dissolution Method: Complete dissolution may require physical assistance. Gentle heating and/or sonication are often necessary to achieve the maximum solubility, particularly for higher concentrations.[1][2][3]

  • Compound Purity: Ensure the compound is of high purity as impurities can affect solubility.

Q3: My this compound solution precipitated after being stored in the freezer. What should I do?

A3: Precipitation upon cooling is common for concentrated stock solutions. Before use, allow the vial to equilibrate to room temperature and then warm it gently (e.g., in a 37°C water bath) and vortex or sonicate until the solution is clear again. To prevent this, consider storing the compound in smaller aliquots to minimize repeated freeze-thaw cycles.[3]

Q4: What is the recommended method for preparing a high-concentration stock solution of this compound?

A4: To prepare a high-concentration stock solution (e.g., 100 mg/mL in DMSO), it is crucial to use fresh, anhydrous DMSO and assist the dissolution process with sonication.[1][2][3] Please follow the detailed protocol provided in the "Experimental Protocols" section for step-by-step instructions.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventReported SolubilityMolar Concentration (at max solubility)Source / Notes
DMSO 100 mg/mL354.16 mM[1][2][3] Requires sonication. Use of fresh, non-hygroscopic DMSO is recommended.[2][3]
DMSO ≥10 mg/mL≥35.42 mM[4]
Ethanol ≥10 mg/mL≥35.42 mM[4]
Methanol 125 mg/mL442.70 mM[2][3] Requires sonication.

Molecular Weight of this compound: 282.36 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol details the steps for preparing a stock solution at a concentration of 100 mg/mL.

  • Preparation: Allow the vial containing the solid this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Use a new, sealed bottle of anhydrous, high-purity DMSO. Based on the mass of this compound, calculate the required volume of DMSO. For example, for 5 mg of this compound, add 50 µL of DMSO to achieve a 100 mg/mL concentration.

  • Initial Mixing: Add the DMSO to the vial. Cap the vial tightly and vortex vigorously for 30-60 seconds. The solution may appear as a suspension or slurry.

  • Sonication: Place the vial in an ultrasonic water bath. Sonicate the solution for 10-15 minutes. Check for visual clarity. If undissolved particles remain, continue sonication in 5-minute intervals.

  • Final Check: Once the solution is completely clear, it is ready for use or aliquoting.

  • Storage: For long-term storage, dispense the stock solution into single-use aliquots in low-retention tubes. Store at -20°C for up to one month or -80°C for up to six months.[3]

Protocol 2: General Procedure for Solubility Determination

This protocol provides a general method to experimentally determine the solubility of this compound in a new solvent system.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Incremental Solvent Addition: Add a small, known volume of the test solvent (e.g., 10 µL) to the vial.

  • Mixing and Observation: Vortex the vial for 1-2 minutes. If the solid has not fully dissolved, sonicate for 5-10 minutes. Observe the solution against a light and dark background to check for any undissolved particles.

  • Titration: If the solid is not fully dissolved, continue adding known volumes of the solvent incrementally (e.g., 10 µL at a time), repeating step 3 after each addition.

  • Endpoint Determination: The point at which the solution becomes completely clear is the saturation point.

  • Calculation: Calculate the solubility by dividing the initial mass of the this compound by the total volume of solvent added. (e.g., 1 mg / 50 µL = 20 mg/mL).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues encountered with this compound.

G This compound Solubility Troubleshooting Workflow start Start: Add calculated solvent to this compound vortex Vortex vigorously for 1-2 minutes start->vortex check_dissolved Is the solution completely clear? sonicate Sonicate in water bath for 10-15 minutes check_dissolved->sonicate No success Success: Solution is ready for use or aliquoting check_dissolved->success Yes vortex->check_dissolved check_dissolved_2 Is the solution completely clear? sonicate->check_dissolved_2 check_solvent Is the DMSO fresh/anhydrous? use_new_dmso Action: Use a new, sealed bottle of DMSO and restart process check_solvent->use_new_dmso No gentle_heat Apply gentle heat (e.g., 37°C water bath) with caution check_solvent->gentle_heat Yes check_dissolved_3 Is the solution completely clear? gentle_heat->check_dissolved_3 fail Insoluble at this concentration. Consider using a lower concentration or a different solvent system. check_dissolved_2->check_solvent No check_dissolved_2->success Yes check_dissolved_3->success Yes check_dissolved_3->fail No

Caption: A flowchart for troubleshooting this compound dissolution issues.

References

optimizing MR837 concentration in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MR837. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in their experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

For initial experiments, we recommend a broad concentration range to determine the dose-response curve for your specific cell line. A common starting point is a serial dilution from 1 nM to 100 µM. This range will help establish the IC50 value and identify the optimal concentration window for downstream experiments. Refer to the table below for known IC50 values in common cell lines to guide your initial setup.

Q2: How should I properly dissolve and store this compound?

This compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure the powder is fully dissolved by vortexing. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or -80°C for up to 2 years. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Note that the final DMSO concentration in your experimental setup should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.

Q3: this compound appears to be cytotoxic at concentrations where I don't expect to see an effect. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) in your culture medium is below 0.1%.

  • Off-Target Effects: At very high concentrations, this compound may exhibit off-target effects. We recommend performing a dose-response curve to identify a concentration that is both effective and minimally toxic.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to kinase inhibitors. Consider reducing the treatment duration or the concentration range.

  • Contamination: Rule out any potential contamination of your cell culture or reagents.

Use the troubleshooting workflow diagram below to diagnose the source of unexpected cytotoxicity.

Troubleshooting Guides

Problem: I am not observing the expected downstream effect (e.g., decreased phosphorylation of a target protein) after this compound treatment.

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.

    • Solution: Confirm the IC50 value for your cell line using a cell viability assay. If the IC50 is unknown, perform a dose-response experiment (e.g., 1 nM to 100 µM) and analyze the downstream target at multiple concentrations.

  • Incorrect Treatment Duration: The time point for analysis may not be optimal for observing the desired effect.

    • Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound (e.g., the IC50 value) and collect samples at various time points (e.g., 2, 6, 12, 24, and 48 hours) to determine the peak of activity.

  • Compound Inactivity: The this compound stock solution may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the lyophilized powder.

  • Cellular Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance to this compound.

    • Solution: Verify the expression and activity of the primary target of this compound in your cell line. You may need to use a different cell line or investigate potential resistance pathways.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
MCF-7Breast Cancer50CellTiter-Glo® (72 hr)
A549Lung Cancer120MTT (48 hr)
U-87 MGGlioblastoma85RealTime-Glo™ (72 hr)
PC-3Prostate Cancer250Resazurin (48 hr)

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeNotes
Western Blotting1x - 5x IC50To confirm target engagement and downstream signaling inhibition.
Cell Viability Assay1 nM - 100 µMTo determine the IC50 value and assess cytotoxicity.
Flow Cytometry (Apoptosis)1x - 10x IC50To evaluate the induction of apoptosis.
Kinase Activity Assay0.1 nM - 10 µMTo determine the direct inhibitory effect on the target kinase.

Experimental Protocols

Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions or the vehicle control. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression model to calculate the IC50 value.

Visualizations

MR837_Signaling_Pathway cluster_pip Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->Akt

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway by targeting Akt.

Optimization_Workflow start Start: New Experiment with this compound dose_response 1. Perform Broad Dose-Response (1 nM - 100 µM) start->dose_response viability_assay 2. Measure Cell Viability (e.g., CellTiter-Glo®) dose_response->viability_assay calc_ic50 3. Calculate IC50 Value viability_assay->calc_ic50 time_course 4. Perform Time-Course (using ~IC50 concentration) calc_ic50->time_course target_analysis 5. Analyze Downstream Target (e.g., Western Blot for p-Akt) time_course->target_analysis optimal_conditions 6. Determine Optimal Concentration & Time target_analysis->optimal_conditions downstream_exp Proceed with Downstream Experiments optimal_conditions->downstream_exp

Caption: Workflow for optimizing this compound concentration and treatment duration.

potential off-target effects of MR837

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of MR837 and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an inhibitor of the NSD2-PWWP1 domain. It functions by blocking the protein-protein interaction between the N-terminal PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 lysine 36 dimethylation (H3K36me2). This disruption is intended to modulate the chromatin-associated functions of NSD2.

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound have not been extensively documented in publicly available literature, its mechanism of action suggests potential for interactions with other proteins containing a PWWP domain. The human genome contains over 20 such proteins, which are involved in various cellular processes including transcriptional regulation and DNA repair.[1][2][3][4] Therefore, off-target binding to these other PWWP domains is a theoretical possibility and should be considered when interpreting experimental results.

Q3: Which specific proteins, other than NSD2, have PWWP domains and could be potential off-targets?

Several key proteins involved in critical cellular functions possess PWWP domains and could therefore be potential off-targets for this compound. These include, but are not limited to:

  • DNMT3A and DNMT3B: DNA methyltransferases crucial for establishing DNA methylation patterns.[1]

  • MSH6: A component of the DNA mismatch repair machinery.[1]

  • BRPF1, BRPF2, and BRPF3: Scaffolding proteins involved in histone acetylation.[1][2]

  • HDGF and HDGF2: Hepatoma-derived growth factors.[2][3]

  • MUM1: Melanoma-associated antigen.[2][3]

Inhibition of these proteins could lead to unintended biological consequences.

Q4: How can I assess the selectivity of this compound in my experimental system?

Several experimental approaches can be employed to determine the selectivity of this compound. These range from targeted validation of potential off-targets to proteome-wide profiling methods. Detailed protocols for some of these techniques are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected changes in global DNA methylation patterns. Off-target inhibition of the PWWP domains of DNMT3A or DNMT3B.Assess the effect of this compound on DNMT3A/B activity directly. Perform targeted validation experiments such as immunoprecipitation followed by mass spectrometry (IP-MS) to check for binding.
Increased genomic instability or altered response to DNA damaging agents. Off-target inhibition of MSH6, a key protein in DNA mismatch repair.Evaluate the impact of this compound on DNA repair pathways. Consider performing a comet assay or assessing the levels of DNA damage markers like γH2AX.
Global changes in histone acetylation. Off-target effects on BRPF1/2/3, which are components of histone acetyltransferase complexes.Profile global histone acetylation marks using western blotting or mass spectrometry.
Phenotype is inconsistent with known NSD2 function. The observed phenotype may be due to inhibition of an unknown off-target.Employ proteome-wide target deconvolution methods like Cellular Thermal Shift Assay (CETSA) or Limited Proteolysis-Mass Spectrometry (LiP-MS) to identify all cellular targets of this compound.

Quantitative Data Summary

The following table summarizes the reported binding affinities for this compound and its derivatives. Note that a lower Kd or IC50 value indicates a higher binding affinity or inhibitory potency.

Compound Target Assay Binding Affinity / Potency
This compoundNSD2-PWWP1Surface Plasmon Resonance (SPR)Kd = 7 ± 3 µM
UNC6934 (this compound derivative)NSD2-PWWP1Surface Plasmon Resonance (SPR)Kd = 91 ± 8 nM
UNC6934Full-length NSD2 from nucleosomesAlphaLISAIC50 = 78 ± 29 nM

Data sourced from publicly available research.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a powerful method to assess target engagement and identify off-targets in a cellular context.[5] The principle is based on the ligand-induced thermal stabilization of target proteins.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble protein at each temperature point for both treated and control samples using quantitative mass spectrometry (proteome-wide CETSA) or western blotting (for specific candidate proteins).

  • Data Analysis: A shift in the melting curve to a higher temperature for a specific protein in the this compound-treated sample compared to the control indicates direct binding.

Limited Proteolysis-Mass Spectrometry (LiP-MS) for Binding Site Mapping

LiP-MS can identify protein targets and map small molecule binding sites by detecting drug-induced structural changes.[6]

Methodology:

  • Lysate Preparation: Prepare cell lysates from your experimental system.

  • Compound Incubation: Incubate the lysates with this compound or a vehicle control.

  • Limited Proteolysis: Subject the lysates to a brief digestion with a broad-specificity protease (e.g., proteinase K). The binding of this compound will protect its target proteins from cleavage at or near the binding site.

  • Sample Preparation for MS: Denature, reduce, alkylate, and perform a complete tryptic digest of the samples.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify peptides that show a change in abundance between the this compound-treated and control samples. A decrease in the abundance of specific peptides in the treated sample suggests they are protected from proteolysis due to this compound binding.

Visualizations

MR837_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Action of this compound NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains H3K36me2 Histone H3K36me2 PWWP1->H3K36me2 binds to Chromatin Chromatin H3K36me2->Chromatin part of This compound This compound Blocked_PWWP1 PWWP1 Domain This compound->Blocked_PWWP1 binds to & inhibits Blocked_H3K36me2 Histone H3K36me2 Blocked_PWWP1->Blocked_H3K36me2 Binding Disrupted

Caption: Mechanism of action of this compound.

Potential_Off_Targets cluster_intended Intended Target cluster_potential Potential Off-Targets (Proteins with PWWP Domains) This compound This compound NSD2_PWWP NSD2 (PWWP Domain) This compound->NSD2_PWWP Primary Interaction DNMT3A_PWWP DNMT3A This compound->DNMT3A_PWWP Potential Interaction MSH6_PWWP MSH6 This compound->MSH6_PWWP Potential Interaction BRPF1_PWWP BRPF1 This compound->BRPF1_PWWP Potential Interaction Other_PWWP ...other PWWP proteins This compound->Other_PWWP Potential Interaction

Caption: Potential off-targets of this compound.

References

troubleshooting MR837 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results obtained with MR837, a small molecule inhibitor of the NSD2-PWWP1 protein-protein interaction.[1][2][3] Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to help optimize your experiments and ensure accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3] Specifically, it targets the PWWP domain of NSD2, blocking the protein-protein interaction between NSD2 and histone H3K36me2.[1] NSD2 is a histone methyltransferase, and its dysregulation is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][4] this compound provides a tool to study the cellular functions of NSD2 by disrupting its interaction with chromatin.[1]

Q2: I am observing high variability in my IC50 values in cell-based assays. What are the common causes?

A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[5][6] Key areas to investigate include:

  • Compound Solubility and Stability: this compound has specific solubility characteristics. Ensure it is fully dissolved in your stock solution (e.g., in DMSO) and does not precipitate when diluted into aqueous cell culture media.[3][7] Poor solubility can lead to lower effective concentrations and thus, higher apparent IC50 values.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to treatment.

  • Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent concentrations can all contribute to variability.[5]

  • ATP Concentration (for kinase assays): While this compound is not a kinase inhibitor, for researchers working with such molecules, it is crucial to note that high intracellular ATP can compete with ATP-competitive inhibitors, leading to variable IC50 values.[5][8]

Q3: My experimental results suggest potential off-target effects. How can I validate the on-target activity of this compound?

A3: Distinguishing on-target from off-target effects is critical for accurate data interpretation.[9] Common signs of off-target effects include unexpected cellular toxicity or phenotypes inconsistent with the known function of NSD2.[9] To validate on-target activity, consider the following approaches:

  • Use a Structurally Different Inhibitor: Confirm your results with another validated NSD2-PWWP1 inhibitor. If a different compound produces the same phenotype, it is more likely an on-target effect.[10]

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out NSD2. The resulting phenotype should mimic the effects of this compound treatment if the compound is acting on-target.[9]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to NSD2 in intact cells. Binding of the inhibitor typically stabilizes the target protein, increasing its resistance to heat-induced denaturation.[9]

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage is essential to maintain the integrity and activity of the compound.

  • Stock Solutions: Store stock solutions of this compound at -20°C for up to one month or at -80°C for up to six months.[2]

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] For cell culture experiments, freshly diluted solutions are also preferred to avoid degradation or precipitation.

  • Solubility: this compound is soluble in DMSO and Ethanol at concentrations of ≥10 mg/mL.[3] For aqueous solutions, specific solvent systems are required to maintain solubility.[2]

Data Presentation

Table 1: this compound Key Properties & Binding Affinities
PropertyValueReference
Target NSD2-PWWP1 Domain[1][2]
CAS Number 1210906-48-1[3]
Molecular Formula C₁₆H₁₄N₂OS[3]
Molecular Weight 282.4 g/mol [3]
Binding Affinity (Kd) 7 µM (SPR)[4]
Biochemical IC50 24.67 µM (vs. NSD2)[3]
Cellular IC50 17.3 µM (U2OS cells)[3]
Table 2: Recommended Solvents for In Vivo Working Solutions
ProtocolCompositionMax Solubility
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
Data sourced from MedchemExpress.[2]

Experimental Protocols & Visualizations

Signaling Pathway of NSD2

NSD2 is a histone methyltransferase that primarily adds methyl groups to histone H3 at lysine 36 (H3K36me2). This modification is associated with active gene transcription. This compound binds to the PWWP domain of NSD2, preventing it from recognizing and binding to its histone substrate, thereby inhibiting its function.

NSD2_Pathway cluster_nucleus Nucleus Histone Histone H3 NSD2 NSD2 Enzyme (SET Domain) Histone->NSD2 Methylation H3K36me2 H3K36me2 Transcription Gene Transcription H3K36me2->Transcription Promotes NSD2->H3K36me2 PWWP PWWP Domain PWWP->H3K36me2 Binds to This compound This compound This compound->PWWP Inhibits Binding

Caption: this compound inhibits the binding of the NSD2-PWWP1 domain to H3K36me2.
Troubleshooting Workflow: Inconsistent IC50 Values

When encountering variable IC50 values, a systematic approach can help identify the root cause. This workflow outlines key decision points and actions.

Troubleshooting_IC50 Start Start: Inconsistent IC50 Results Check_Solubility Is this compound fully soluble in final dilution? Start->Check_Solubility Check_Cells Are cells healthy and low passage number? Check_Solubility->Check_Cells Yes Action_Solubility Action: Prepare fresh stock. Verify solubility under microscope. Consider alternative solvent system. Check_Solubility->Action_Solubility No Check_Assay Are assay parameters (seeding, time) consistent? Check_Cells->Check_Assay Yes Action_Cells Action: Thaw new vial of cells. Standardize cell passage protocol. Check_Cells->Action_Cells No End_Good Results Stabilized Check_Assay->End_Good Yes Action_Assay Action: Optimize cell density and incubation time. Calibrate pipettes. Check_Assay->Action_Assay No Action_Solubility->Check_Solubility Action_Cells->Check_Cells Action_Assay->Check_Assay

Caption: A decision tree for troubleshooting inconsistent IC50 values.
Protocol: Western Blot for NSD2 Target Engagement

This protocol describes a method to assess whether this compound treatment affects downstream markers of NSD2 activity by measuring changes in H3K36me2 levels.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., KMS-11, a multiple myeloma cell line with a t(4;14) translocation leading to NSD2 overexpression) at a density of 0.5 x 10⁶ cells/mL. Allow cells to adhere or stabilize for 24 hours. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.

  • Histone Extraction: Harvest cells and wash with ice-cold PBS supplemented with protease inhibitors. Lyse cells and extract histones using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).

  • Protein Quantification: Neutralize the acid and quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts (e.g., 10-15 µg) of histone extract per lane on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Use a specific antibody for H3K36me2 and a loading control antibody (e.g., total Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize the H3K36me2 signal to the total Histone H3 signal. A dose-dependent decrease in the H3K36me2 signal relative to the control indicates successful target engagement by this compound.

WB_Workflow A 1. Cell Treatment (this compound Dose Response) B 2. Histone Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE & Transfer C->D E 5. Antibody Incubation (α-H3K36me2, α-H3) D->E F 6. Detection & Analysis E->F

Caption: Experimental workflow for Western Blot analysis of H3K36me2 levels.

References

Technical Support Center: MR837

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MR837, a known inhibitor of the NSD2-PWWP1 interaction. While specific data on lot-to-lot variability of this compound is not publicly available, this guide addresses common issues that can be misinterpreted as such, including problems with solubility, stability, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibitory effects of this compound between experiments. Could this be due to lot-to-lot variability?

While lot-to-lot variability can be a factor for any chemical compound, inconsistencies in experimental results are often attributable to other variables. Before concluding that lot variability is the cause, it is crucial to review and standardize all aspects of your experimental protocol. Key factors that can influence the apparent activity of this compound include:

  • Solubility: Incomplete dissolution of this compound can lead to a lower effective concentration in your assay.

  • Stability: Degradation of this compound in stock solutions or assay media can result in diminished activity.

  • Experimental Protocol: Variations in cell density, incubation times, and reagent concentrations can all contribute to inconsistent outcomes.

Q2: What is the recommended procedure for storing this compound to ensure its stability?

Proper storage is critical for maintaining the integrity and activity of this compound.[1] To prevent degradation, follow these storage guidelines:

  • Solid Form: Store the compound as a solid at -20°C for long-term stability.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months, or at -20°C for up to one month.[1]

Q3: How can we be sure that the observed effects in our experiments are specific to this compound's inhibition of NSD2-PWWP1?

To validate that the observed cellular phenotype is a direct result of this compound's on-target activity, consider the following control experiments:

  • Use a Negative Control: A structurally similar but inactive analog of this compound, if available, can help differentiate on-target from off-target effects.

  • Employ a Structurally Unrelated Inhibitor: Using a different inhibitor that targets the same protein but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.

  • Rescue Experiments: If possible, overexpressing the target protein (NSD2) may rescue the phenotype induced by this compound, providing further evidence of on-target activity.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Precipitation of this compound is observed upon dilution of the DMSO stock solution into aqueous media.

  • Question: We are seeing precipitation when we dilute our this compound stock solution into our cell culture media. What can we do to prevent this?

  • Answer: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some steps to address this:

    • Lower the Final Concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.

    • Optimize Solvent Concentration: While it is important to minimize the final concentration of DMSO in your experiments (ideally below 0.1%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the identical DMSO concentration in your experimental setup.

    • Use a Co-solvent System: For in vivo experiments, specific formulations with co-solvents and surfactants are recommended to improve solubility.[1]

Issue 2: The inhibitory effect of this compound appears to diminish over the course of a long-term experiment.

  • Question: In our multi-day cell culture experiment, the effect of this compound seems to decrease over time. Is the compound unstable in our media?

  • Answer: It is possible that this compound is degrading in the cell culture media over time. To address this, you can:

    • Replenish the Compound: In long-term experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals.

    • Assess Stability: To confirm if the compound is degrading, you can perform a time-course experiment. Add this compound to your assay medium and incubate for various durations before adding it to your cells. A decrease in activity over time would suggest instability in the medium.

Quantitative Data

The following tables provide a summary of the known quantitative data for this compound.

Table 1: Physicochemical and Binding Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂OS[2]
Molecular Weight 282.4 g/mol [2]
Binding Affinity (Kd) to NSD2-PWWP1 7 µM[2]
IC50 (NSD2 inhibition) 24.67 µM[2]
IC50 (inhibition of NSD2-H3.3 interaction in U2OS cells) 17.3 µM[2]

Table 2: Solubility and Stability of this compound

SolventSolubilityStorage of Stock SolutionReference
DMSO ≥10 mg/mL-80°C (6 months), -20°C (1 month)[1][2]
Ethanol ≥10 mg/mLNot specified[2]
In vivo formulation 1 ≥ 2.5 mg/mLPrepare fresh[1]
In vivo formulation 2 ≥ 2.5 mg/mLPrepare fresh[1]
In vivo formulation 3 ≥ 2.5 mg/mLPrepare fresh[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • To prepare a 10 mM stock solution, dissolve 2.82 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments

The following protocol provides an example of how to prepare a working solution of this compound for in vivo use.[1]

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the solution and mix again.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • This working solution should be prepared fresh on the day of use.[1]

Visualizations

This compound Mechanism of Action

MR837_Mechanism cluster_0 NSD2-Mediated Gene Activation cluster_1 Inhibition by this compound NSD2 NSD2 PWWP1 PWWP1 Domain SET SET Domain H3K36me2 H3K36me2 PWWP1->H3K36me2 Binds to Blocked Binding Blocked PWWP1->Blocked SET->H3K36me2 Catalyzes Gene Target Gene H3K36me2->Gene Marks H3K36me2->Blocked Activation Transcriptional Activation Gene->Activation This compound This compound This compound->PWWP1 Inhibits

Caption: Mechanism of this compound as an inhibitor of the NSD2-PWWP1 interaction.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solubility Is the compound fully dissolved in stock and working solutions? Start->Check_Solubility Improve_Solubility Troubleshoot Solubility: - Use fresh solvent - Gentle warming/sonication - Check final concentration Check_Solubility->Improve_Solubility No Check_Stability Is the compound stable under experimental conditions? Check_Solubility->Check_Stability Yes Improve_Solubility->Check_Solubility Improve_Stability Address Stability: - Aliquot stock solutions - Avoid freeze-thaw cycles - Replenish compound in long-term assays Check_Stability->Improve_Stability No Review_Protocol Is the experimental protocol consistent across experiments? Check_Stability->Review_Protocol Yes Improve_Stability->Check_Stability Standardize_Protocol Standardize Protocol: - Consistent cell density - Uniform incubation times - Calibrated equipment Review_Protocol->Standardize_Protocol No Consider_Variability If issues persist, consider potential lot-to-lot variability. Contact supplier for information. Review_Protocol->Consider_Variability Yes Standardize_Protocol->Review_Protocol

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

MR837 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MR837, a selective inhibitor of the NSD2-PWWP1 domain interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues that may arise during experiments with this compound.

Q1: I am not observing the expected cytotoxic or anti-proliferative effect in my cancer cell line. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Dependence: The anti-proliferative effect of this compound can be cell-line specific. The primary mechanism of this compound is the inhibition of the NSD2-PWWP1 interaction with H3K36me2, not direct inhibition of NSD2's catalytic activity.[1] Cells that are not highly dependent on this specific interaction for survival may show limited response.

  • Compound Potency: this compound is considered a first-generation NSD2-PWWP1 inhibitor.[2] More potent derivatives, such as UNC6934, have since been developed.[2] For a more pronounced effect, consider using a more potent compound.

  • Drug Resistance: Cancer cells can develop resistance to epigenetic modulators. In multiple myeloma, resistance to therapies can be associated with metabolic reprogramming driven by NSD2.[3][4] Long-term culture or prior treatments may have selected for resistant populations.

  • Experimental Conditions: Ensure that the compound is fully solubilized and stable in your culture media for the duration of the experiment. Refer to the solubility guidelines in the "Experimental Protocols" section.

Q2: I am observing an unexpected cellular phenotype that is not directly related to changes in H3K36me2 levels. What could be happening?

A2: This is a key observation that has been reported with related compounds.

  • Nucleolar Localization of NSD2: The more potent this compound analog, UNC6934, has been shown to induce the accumulation of NSD2 in the nucleolus.[2] This relocalization is an on-target effect of inhibiting the PWWP1 domain's interaction with chromatin and is not associated with a global change in H3K36me2 levels.[2] It is plausible that this compound could induce a similar, though perhaps less pronounced, effect.

  • Off-Target Effects: While this compound is designed to be selective for the NSD2-PWWP1 domain, off-target activities are always a possibility, especially at higher concentrations. The related compound UNC6934 has a known off-target activity on the human sodium-dependent serotonin transporter at micromolar concentrations. While the off-target profile of this compound is not extensively published, it is crucial to use the lowest effective concentration and include appropriate controls.

  • Experimental Controls: To confirm that the observed phenotype is due to the inhibition of the NSD2-PWWP1 interaction, it is highly recommended to use a negative control compound. UNC7145 is a structurally similar analog of UNC6934 that does not bind to the NSD2-PWWP1 domain and serves as an excellent negative control.[2]

Q3: My Chromatin Immunoprecipitation (ChIP) results are inconsistent or show no change in H3K36me2 at my target gene loci after this compound treatment. Why?

A3: Interpreting ChIP data with this compound requires careful consideration of its mechanism.

  • Mechanism of Action: this compound inhibits the binding of the NSD2-PWWP1 domain to H3K36me2; it does not directly inhibit the methyltransferase activity of NSD2.[1] Therefore, you may not observe a global decrease in H3K36me2 levels. The effect is more likely to be a displacement of NSD2 from specific chromatin regions.

  • Antibody Quality: Ensure your ChIP-grade antibodies for both NSD2 and H3K36me2 are validated and show high specificity.

  • Experimental Design: A more appropriate experiment to demonstrate the effect of this compound would be to perform ChIP for NSD2 itself, expecting to see a reduction in its occupancy at target loci.

  • Protocol Optimization: ChIP protocols require careful optimization. Refer to the detailed ChIP protocol in the "Experimental Protocols" section for guidance on cross-linking, sonication, and immunoprecipitation steps.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is recommended that researchers determine the IC50 values for their specific cell lines of interest.

Table 1: Binding Affinity and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
Kd 7 µMNSD2 PWWP1 domain[5]
IC50 (NSD2 inhibition) 24.67 µMHistone-lysine N-methyltransferase NSD2[5]
IC50 (Cellular) 17.3 µMU2OS cells (NanoBRET assay)[5]

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[6][7][8]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value using a suitable software package.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a guideline for performing ChIP to assess NSD2 occupancy at specific genomic loci following this compound treatment.

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the appropriate duration. Include a DMSO-treated control.

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.[9][10]

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[9][11]

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-validated antibody against NSD2. Include a negative control with a non-specific IgG.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: Analyze the purified DNA by qPCR using primers specific to your target gene loci.

Visualizations

Signaling Pathway Diagram

MR837_Mechanism_of_Action cluster_nucleus Nucleus NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains SET_Domain SET Domain NSD2->SET_Domain contains H3K36me2 H3K36me2 on Histone H3 PWWP1->H3K36me2 Binds to Chromatin Chromatin H3K36me2->Chromatin part of This compound This compound This compound->PWWP1 Inhibits binding

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Troubleshooting_Workflow cluster_efficacy Efficacy Troubleshooting cluster_phenotype Phenotype Troubleshooting Start Unexpected Result with this compound Check_Efficacy Lack of Expected Efficacy? Start->Check_Efficacy Check_Phenotype Unexpected Phenotype? Start->Check_Phenotype Cell_Line Consider Cell Line Dependence Check_Efficacy->Cell_Line Yes Potency Use More Potent Analog (UNC6934) Check_Efficacy->Potency Yes Resistance Investigate Drug Resistance Check_Efficacy->Resistance Yes Localization Check for NSD2 Nucleolar Localization Check_Phenotype->Localization Yes Off_Target Consider Off-Target Effects Check_Phenotype->Off_Target Yes Control Use Negative Control (UNC7145) Check_Phenotype->Control Yes

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

Validating MR837 On-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MR837, a first-in-class inhibitor of the NSD2-PWWP1 protein-protein interaction, with other emerging alternatives for targeting the histone methyltransferase NSD2. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for NSD2-related research.

Nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[1] Dysregulation of NSD2 activity, often through genetic translocations or mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[1]

Traditionally, efforts to target NSD2 have focused on inhibiting its catalytic SET domain.[1][2] However, the development of potent and selective inhibitors for this domain has proven challenging.[2] this compound represents a novel approach by targeting the PWWP domain of NSD2, a reader domain that recognizes methylated histones, thereby disrupting its interaction with chromatin.[1] This guide will compare this compound and its successor, UNC6934, with other NSD2 inhibitors that employ different mechanisms of action.

Quantitative Comparison of NSD2 Inhibitors

The following table summarizes the key quantitative data for this compound and its comparators. These compounds are categorized based on their mechanism of action: PWWP1 domain binders and catalytic SET domain inhibitors.

CompoundTarget DomainBinding Affinity (Kd)IC50Selectivity Notes
This compound NSD2-PWWP13.4 µM (SPR)[3]17.3 µM (Cell-based)Binds to the NSD2-PWWP1 domain, abrogating its interaction with H3K36me2.[1]
UNC6934 NSD2-PWWP180 nM (SPR)[4][5]1.09 µM (NanoBRET)[4][5]Highly selective for NSD2-PWWP1 over 14 other PWWP domains.[4][5] No significant off-target activity against a panel of 33 methyltransferases.[3]
RK-0080552 NSD2-SETNot Reported~5 µM (Cell viability)Induces cytotoxicity in t(4;14)+ multiple myeloma cells by suppressing the IRF4 gene.[6]
Gintemetostat (KTX-1001) NSD2-SETNot Reported0.001 - 0.01 µMA potent and selective inhibitor of the NSD2 catalytic SET domain. Currently in Phase I clinical trials for relapsed/refractory multiple myeloma.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established techniques and can be adapted for the validation of other NSD2 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.

Protocol Outline:

  • Ligand Immobilization:

    • The purified NSD2-PWWP1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The sensor surface is activated with a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • The NSD2-PWWP1 protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active esters on the surface are deactivated by injecting ethanolamine.

  • Analyte Interaction:

    • A serial dilution of the inhibitor (e.g., this compound) in running buffer (e.g., HBS-EP+) is prepared.

    • Each concentration is injected over the immobilized ligand and a reference flow cell (without ligand) to subtract bulk refractive index changes.

    • The association and dissociation of the analyte are monitored in real-time by measuring the change in the SPR signal (response units).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

AlphaScreen Assay for Protein-Protein Interaction Inhibition

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a microplate format.

Protocol Outline:

  • Reagent Preparation:

    • Biotinylated histone H3 peptide containing the K36me2 mark (H3K36me2) is used.

    • GST-tagged NSD2-PWWP1 protein is prepared.

    • Streptavidin-coated Donor beads and anti-GST Acceptor beads are used.

  • Assay Procedure:

    • The inhibitor (e.g., this compound) is serially diluted in assay buffer.

    • The GST-NSD2-PWWP1 protein and biotinylated H3K36me2 peptide are added to the wells of a 384-well plate, followed by the addition of the inhibitor.

    • The plate is incubated to allow for the binding interaction to reach equilibrium.

    • A mixture of Streptavidin-Donor and anti-GST Acceptor beads is added to the wells.

    • The plate is incubated in the dark to allow for bead-protein complex formation.

  • Signal Detection and Analysis:

    • The plate is read on an AlphaScreen-compatible plate reader.

    • In the absence of an inhibitor, the interaction between NSD2-PWWP1 and the H3K36me2 peptide brings the Donor and Acceptor beads into close proximity, generating a luminescent signal.

    • The inhibitor disrupts this interaction, leading to a decrease in the signal.

    • The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.

Visualizing On-Target Effects and Pathways

The following diagrams illustrate the mechanism of action of this compound and the broader signaling context of NSD2.

cluster_0 This compound Mechanism of Action This compound This compound NSD2-PWWP1 NSD2-PWWP1 This compound->NSD2-PWWP1 Binds to H3K36me2 H3K36me2 NSD2-PWWP1->H3K36me2 Interaction Blocked Chromatin Chromatin NSD2-PWWP1->Chromatin Localization Disrupted H3K36me2->Chromatin Associated with

Figure 1. Mechanism of this compound action on NSD2-PWWP1.

cluster_1 NSD2 Signaling Pathway NSD2 NSD2 H3K36 H3K36 NSD2->H3K36 Methylates H3K36me2 H3K36me2 H3K36->H3K36me2 Gene Transcription Gene Transcription H3K36me2->Gene Transcription Promotes NF-kB Signaling NF-kB Signaling Gene Transcription->NF-kB Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival NF-kB Signaling->Cell Proliferation & Survival Drives

Figure 2. Simplified NSD2 signaling pathway.

cluster_2 Experimental Workflow for Inhibitor Validation Protein Expression & Purification Protein Expression & Purification Biochemical Assay Biochemical Assay Protein Expression & Purification->Biochemical Assay Cell-based Assay Cell-based Assay Protein Expression & Purification->Cell-based Assay Binding Affinity (SPR) Binding Affinity (SPR) Biochemical Assay->Binding Affinity (SPR) PPI Inhibition (AlphaScreen) PPI Inhibition (AlphaScreen) Biochemical Assay->PPI Inhibition (AlphaScreen) Target Engagement (NanoBRET) Target Engagement (NanoBRET) Cell-based Assay->Target Engagement (NanoBRET) Functional Outcome Functional Outcome Target Engagement (NanoBRET)->Functional Outcome

Figure 3. Logical workflow for validating NSD2 inhibitors.

References

Unraveling the Activity of MR837: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specific activity and mechanism of action of novel chemical compounds is paramount. This guide provides a focused look at MR837, an inhibitor of the NSD2-PWWP1 protein-protein interaction, summarizing its known activities and the experimental context for its evaluation.

Currently, a direct comparison between this compound and a compound designated as "MRT866" cannot be provided as there is no publicly available scientific literature or product information for a molecule named MRT866. Extensive searches have yielded no data on its chemical structure, biological targets, or activity.

Therefore, this guide will focus exclusively on the available experimental data for this compound.

This compound: An Inhibitor of the NSD2-PWWP1 Interaction

This compound has been identified as a small molecule that inhibits the interaction between the PWWP1 domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2) and histone H3.[1] NSD2 is a histone methyltransferase that plays a crucial role in chromatin regulation and is implicated in various cancers. The PWWP domain of NSD2 is responsible for recognizing and binding to methylated histones, a critical step for its function. By blocking this interaction, this compound presents a potential therapeutic strategy for cancers driven by NSD2 activity.

Quantitative Activity Data for this compound

The following table summarizes the key quantitative data reported for this compound's activity.

ParameterValueDescriptionReference
IC5024.67 µMHalf-maximal inhibitory concentration against the histone-lysine N-methyltransferase activity of NSD2.[1]
Kd7 µMDissociation constant for the binding of this compound to the NSD2 PWWP1 domain.[1]
IC50 (Cell-based)17.3 µMHalf-maximal inhibitory concentration for inhibiting the NSD2-histone H3 interaction in U2OS cells.[1]

Experimental Methodologies

The determination of this compound's activity involves specific biochemical and cell-based assays. Below are generalized protocols representative of the experiments used to characterize such inhibitors.

Biochemical Assay: NSD2-PWWP1 Binding Assay (e.g., AlphaScreen)

This assay is designed to quantify the inhibitory effect of a compound on the interaction between the NSD2 PWWP1 domain and a histone H3 peptide.

Workflow:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection reagents Prepare Assay Buffer, Biotinylated Histone H3 Peptide, GST-tagged NSD2-PWWP1, and this compound incubation Incubate NSD2-PWWP1 with varying concentrations of this compound reagents->incubation Step 1 add_peptide Add Biotinylated Histone H3 Peptide incubation->add_peptide Step 2 add_beads Add Streptavidin-coated Donor Beads and anti-GST-coated Acceptor Beads add_peptide->add_beads Step 3 readout Incubate in the dark, then read signal on an AlphaScreen reader add_beads->readout Step 4

Biochemical Assay Workflow for this compound
  • Reagent Preparation: Prepare assay buffer, biotinylated histone H3 peptide (the substrate), GST-tagged NSD2-PWWP1 protein, and serial dilutions of this compound.

  • Incubation with Inhibitor: Incubate the GST-tagged NSD2-PWWP1 protein with varying concentrations of this compound to allow for binding.

  • Addition of Substrate: Add the biotinylated histone H3 peptide to the mixture.

  • Detection: Add streptavidin-coated donor beads and anti-GST-coated acceptor beads. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the protein-peptide interaction, generating a signal.

  • Signal Reading: After incubation in the dark, the signal is read using an appropriate plate reader. The decrease in signal intensity correlates with the inhibitory activity of this compound.

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein within a cellular environment.

Workflow:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis treat_cells Treat U2OS cells with This compound or vehicle control heat_shock Heat cells at a range of temperatures treat_cells->heat_shock Step 1 lysis Lyse cells and separate soluble and precipitated proteins heat_shock->lysis Step 2 western_blot Analyze the amount of soluble NSD2 protein by Western Blot lysis->western_blot Step 3

Cell-Based Target Engagement Workflow
  • Cell Treatment: Treat cultured cells (e.g., U2OS) with this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures. The binding of this compound is expected to stabilize the NSD2 protein, making it more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble NSD2 in the supernatant by Western Blotting. Increased thermal stability of NSD2 in the presence of this compound confirms target engagement.

Signaling Pathway Context

This compound acts within the broader context of epigenetic regulation. The diagram below illustrates the targeted interaction.

cluster_0 Epigenetic Regulation NSD2 NSD2 Protein PWWP1 PWWP1 Domain NSD2->PWWP1 SET_domain SET Domain (Methyltransferase Activity) NSD2->SET_domain H3K36me Methylated Histone H3 (e.g., H3K36me2) PWWP1->H3K36me Binding Histone_H3 Histone H3 SET_domain->Histone_H3 Methylation Histone_H3->H3K36me This compound This compound This compound->PWWP1 Inhibition

Targeted Interaction of this compound

This guide provides a summary of the currently available information on this compound. As research progresses and more data becomes available, a more comprehensive understanding of its activity and potential for therapeutic development will emerge.

References

A Head-to-Head Comparison of NSD2-PWWP1 Antagonists: MR837 vs. UNC6934

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, targeting chromatin reader domains has emerged as a promising strategy. The PWWP domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a key reader of the histone mark H3K36me2, has garnered significant attention due to its role in various cancers. This guide provides a detailed comparison of two notable small-molecule antagonists of the NSD2-PWWP1 domain: MR837, an early lead compound, and UNC6934, a subsequently developed potent and selective chemical probe.

Executive Summary

UNC6934 represents a significant advancement over its predecessor, this compound, demonstrating substantially higher potency in both biochemical and cellular assays. Developed through structure-based optimization of the this compound scaffold, UNC6934 offers researchers a more robust tool for interrogating the biological functions of the NSD2-PWWP1 domain. This guide will delve into the quantitative differences in their potency, outline the experimental methodologies used for their characterization, and illustrate the signaling pathway in which they act.

Data Presentation: Potency Comparison

The following table summarizes the key quantitative data comparing the potency of this compound and UNC6934 in binding to the NSD2-PWWP1 domain and inhibiting its interaction with its histone ligand.

ParameterThis compoundUNC6934Assay TypeReference
Binding Affinity (Kd) ~3.4 - 7 µM~80 - 91 nM Surface Plasmon Resonance (SPR)[1][2][3]
Inhibition of H3K36me2 Interaction (IC50) ~17.3 µM~104 nM AlphaScreen / NanoBRET[1][2][4]
Cellular Target Engagement (EC50) Not Reported~1.23 µM NanoBRET (U2OS cells)[1][5]

As the data clearly indicates, UNC6934 exhibits a binding affinity for NSD2-PWWP1 that is approximately 37 to 87 times stronger than that of this compound. This enhanced affinity translates to a dramatically improved ability to disrupt the interaction between NSD2-PWWP1 and its H3K36me2-marked nucleosome substrate in vitro. Furthermore, UNC6934 has demonstrated potent engagement with its target within a cellular context.

Signaling Pathway and Mechanism of Action

NSD2 is a histone methyltransferase that plays a crucial role in regulating gene expression. Its primary function is to catalyze the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. The NSD2 protein contains several domains, including the PWWP1 reader domain, which specifically recognizes and binds to the H3K36me2 mark that NSD2 itself deposits. This interaction is thought to stabilize NSD2 on chromatin, reinforcing a positive feedback loop for gene expression.

Both this compound and UNC6934 are competitive antagonists that bind to the aromatic cage within the NSD2-PWWP1 domain, the same pocket that recognizes the methylated lysine. By occupying this site, they prevent the PWWP1 domain from binding to H3K36me2 on the nucleosome. This disruption can lead to the displacement of NSD2 from chromatin and, as demonstrated with UNC6934, can cause a significant relocalization of the NSD2 protein to the nucleolus.[1][6][7]

NSD2_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action cluster_cellular_effect Cellular Effect of UNC6934 NSD2 NSD2 (Histone Methyltransferase) H3K36me2 H3K36me2 NSD2->H3K36me2 SET domain methylates K36 GeneTranscription Gene Transcription NSD2->GeneTranscription Promotes NSD2_reloc NSD2 NSD2->NSD2_reloc Relocalization HistoneH3 Histone H3 PWWP1 PWWP1 Domain (on NSD2) H3K36me2->PWWP1 Binding & Stabilization Chromatin Chromatin H3K36me2->Chromatin marks active chromatin MR837_UNC6934 This compound / UNC6934 MR837_UNC6934->PWWP1 Antagonizes Binding Nucleolus Nucleolus

Caption: NSD2 signaling and inhibitor mechanism.

Experimental Protocols

The potency values cited in this guide were determined using established biophysical and cellular assays. Below are detailed methodologies for these key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

This assay measures the binding kinetics between the inhibitor and the NSD2-PWWP1 protein in real-time.

  • Protein Immobilization: Recombinant, purified NSD2-PWWP1 protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of solutions containing the compound (this compound or UNC6934) at varying concentrations are flowed over the chip surface.

  • Detection: A detector measures the change in the refractive index at the surface as the compound binds to the immobilized protein. This change is proportional to the mass of bound analyte.

  • Data Analysis: The binding and dissociation rates are measured. The equilibrium dissociation constant (Kd) is then calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon), or by analyzing the steady-state binding levels at different concentrations. A lower Kd value signifies a higher binding affinity.[1]

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize NSD2-PWWP1 on Sensor Chip start->immobilize inject Inject Compound (e.g., UNC6934) at Varying Concentrations immobilize->inject detect Detect Binding Signal (Response Units) inject->detect wash Wash to Measure Dissociation detect->wash analyze Analyze Data (Association/Dissociation Rates) wash->analyze end Calculate Kd analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) assay.
NanoBRET™ Protein-Protein Interaction Assay for Cellular IC50

This assay quantifies the ability of a compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.

  • Cell Transfection: A suitable human cell line (e.g., U2OS) is co-transfected with two plasmids: one encoding the NSD2-PWWP1 domain fused to a NanoLuc® luciferase (the energy donor) and another encoding histone H3 fused to a HaloTag® protein, which is labeled with a fluorescent acceptor (the energy acceptor).

  • Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (this compound or UNC6934).

  • Luminescence Measurement: A substrate for the NanoLuc® luciferase is added, which produces a luminescent signal. If the NSD2-PWWP1 and histone H3 are in close proximity (i.e., interacting), Bioluminescence Resonance Energy Transfer (BRET) occurs from the donor luciferase to the fluorescent acceptor.

  • Data Analysis: The ratio of the acceptor emission to the donor emission is calculated. An effective compound will disrupt the interaction, leading to a decrease in the BRET signal. The IC50 value is determined by plotting the BRET signal against the compound concentration, representing the concentration at which 50% of the interaction is inhibited.[1][8][9]

NanoBRET_Workflow cluster_workflow NanoBRET Experimental Workflow start Start transfect Co-transfect U2OS cells with NSD2-PWWP1-NanoLuc & Histone-H3-HaloTag start->transfect add_ligand Add HaloTag fluorescent ligand transfect->add_ligand treat Treat cells with varying concentrations of compound add_ligand->treat add_substrate Add NanoLuc substrate treat->add_substrate measure Measure luminescence at donor and acceptor wavelengths add_substrate->measure analyze Calculate BRET ratio measure->analyze end Determine IC50 analyze->end

Caption: Workflow for NanoBRET cellular assay.

Conclusion

The development of UNC6934 from this compound exemplifies a successful structure-guided drug discovery effort. With its high potency, selectivity, and demonstrated cellular activity, UNC6934 serves as a superior chemical probe for elucidating the complex biology of NSD2. For researchers in oncology, epigenetics, and drug development, UNC6934 provides a critical tool to further explore the therapeutic potential of targeting the NSD2-PWWP1 reader domain.

References

Cross-Validation of MR837 Findings: A Comparative Guide to NSD2-PWWP1 Domain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the initial findings on MR837, a first-generation inhibitor of the NSD2-PWWP1 protein-protein interaction. We will objectively compare its performance with subsequent, more potent alternatives and provide supporting experimental data to inform future research and drug development efforts targeting the NSD2 methyltransferase.

Introduction to NSD2 and the PWWP1 Domain

Nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation.[1] It predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] Aberrant NSD2 activity, often due to translocation t(4;14) in multiple myeloma or activating mutations in acute lymphoblastic leukemia, leads to global changes in chromatin structure and drives oncogenesis.[1]

Historically, targeting the catalytic SET domain of NSD2 has proven challenging.[1][2] This has led to an alternative strategy: targeting the reader domains of NSD2, such as the PWWP (Pro-Trp-Trp-Pro) domain. The N-terminal PWWP1 domain of NSD2 specifically recognizes and binds to H3K36me2, an interaction that stabilizes NSD2 on chromatin.[1][3] Disrupting this interaction presents a novel therapeutic avenue. This compound was one of the first small molecules developed to antagonize this interaction.[4]

Comparative Analysis of NSD2-PWWP1 Inhibitors

Following the discovery of this compound, further structure-based drug design led to the development of more potent and selective inhibitors. This section compares the key performance indicators of this compound with its notable successor, UNC6934, and its corresponding negative control, UNC7145.

CompoundTargetBinding Affinity (Kd)Cellular Activity (IC50)Mechanism of Action
This compound NSD2-PWWP13.4 ± 0.4 μM (SPR)[3]17.3 µM (U2OS cells)[5]Antagonist of NSD2-PWWP1 interaction with H3K36me2.[1]
UNC6934 NSD2-PWWP191 ± 8 nM (SPR)[3]1.09 μM (NanoBRET, U2OS cells)[6]Potent and selective antagonist of NSD2-PWWP1 interaction with H3K36me2.[7]
UNC7145 N/A (Negative Control)No appreciable binding up to 20 μM[3]N/AStructurally similar to UNC6934 but lacks binding activity.[3]
BI-9321 NSD3-PWWP1N/A for NSD2N/A for NSD2Selective inhibitor of the NSD3-PWWP1 domain.[8]

Table 1: Comparison of NSD2-PWWP1 Domain Inhibitors. This table summarizes the binding affinities and cellular activities of key small molecules targeting the PWWP1 domain of NSD2 and related proteins.

Experimental Methodologies

This section details the key experimental protocols used to validate and compare the efficacy of NSD2-PWWP1 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., this compound, UNC6934) and an immobilized protein (e.g., NSD2-PWWP1 domain).

Protocol:

  • Immobilize biotinylated NSD2-PWWP1 domain on a streptavidin (SA) sensor chip.

  • Prepare a dilution series of the compound to be tested in a suitable buffer (e.g., HBS-EP).

  • Inject the compound dilutions over the sensor chip surface at a constant flow rate.

  • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Regenerate the sensor surface to remove the bound compound.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

NanoBRET™ Cellular Assay for Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions in living cells. It is used to assess the ability of a compound to disrupt the interaction between NSD2-PWWP1 and histone H3.

Protocol:

  • Co-transfect cells (e.g., U2OS) with plasmids encoding for NSD2-PWWP1 fused to NanoLuc® luciferase (the donor) and histone H3 fused to HaloTag® (the acceptor), which is labeled with a fluorescent ligand.

  • Seed the transfected cells into multi-well plates.

  • Treat the cells with a dilution series of the test compound (e.g., this compound, UNC6934).

  • Add the NanoBRET™ substrate to the cells.

  • Measure the luminescence at two wavelengths: one corresponding to the donor emission and the other to the acceptor emission.

  • Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates disruption of the protein-protein interaction.

  • Plot the BRET ratio against the compound concentration to determine the IC50 value.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

ChIP-qPCR is used to determine the occupancy of a specific protein (e.g., NSD2) at specific genomic loci. This can be used to assess the effect of an inhibitor on the chromatin binding of NSD2.

Protocol:

  • Treat cells with the compound of interest or a vehicle control.

  • Crosslink proteins to DNA using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Incubate the chromatin with an antibody specific to the protein of interest (e.g., anti-NSD2).

  • Use protein A/G magnetic beads to precipitate the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specifically bound chromatin.

  • Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Perform quantitative PCR (qPCR) using primers specific for genomic regions of interest to quantify the amount of precipitated DNA.

  • Express the results as a percentage of input DNA.

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G NSD2 Signaling Pathway in Multiple Myeloma cluster_0 Chromatin Regulation cluster_1 Therapeutic Intervention NSD2 NSD2 H3K36me2 H3K36me2 NSD2->H3K36me2 Methylation Chromatin Open Chromatin H3K36me2->Chromatin Maintains Oncogenes Oncogene Expression Chromatin->Oncogenes Promotes Multiple Myeloma Multiple Myeloma Oncogenes->Multiple Myeloma This compound This compound / UNC6934 PWWP1 NSD2-PWWP1 Domain This compound->PWWP1 Inhibits Binding PWWP1->H3K36me2 Binds to

Caption: NSD2 methylates H3K36, leading to open chromatin and oncogene expression. This compound and UNC6934 inhibit the binding of the NSD2-PWWP1 domain to H3K36me2.

G Experimental Workflow for Inhibitor Validation cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Functional Validation SPR Surface Plasmon Resonance (SPR) Binding_Affinity Determine K_d SPR->Binding_Affinity End End Binding_Affinity->End NanoBRET NanoBRET Assay Target_Engagement Measure IC_50 NanoBRET->Target_Engagement Target_Engagement->End ChIP_qPCR ChIP-qPCR Chromatin_Binding Assess NSD2 Occupancy ChIP_qPCR->Chromatin_Binding Chromatin_Binding->End Start Start Inhibitor NSD2-PWWP1 Inhibitor (e.g., this compound, UNC6934) Start->Inhibitor Inhibitor->SPR Inhibitor->NanoBRET Inhibitor->ChIP_qPCR

Caption: A typical workflow for validating NSD2-PWWP1 inhibitors, from in vitro binding to cellular and functional assays.

Conclusion

The initial discovery of this compound as a binder of the NSD2-PWWP1 domain was a crucial first step in validating this domain as a druggable target. However, cross-validation and subsequent research have led to the development of significantly more potent and selective inhibitors, such as UNC6934. These second-generation compounds serve as valuable chemical probes to further elucidate the biological functions of the NSD2-PWWP1 domain and as a more promising starting point for the development of therapeutic agents for NSD2-driven cancers. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of novel NSD2 inhibitors.

References

Specificity of MR837 for NSD2-PWWP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nuclear receptor binding SET domain protein 2 (NSD2) is a histone methyltransferase implicated in various cancers, making it a compelling target for therapeutic development. The NSD2 protein contains multiple domains, including the PWWP1 domain, which is crucial for its chromatin localization and function. MR837 has been identified as a small molecule antagonist of the NSD2-PWWP1 domain. This guide provides a comparative analysis of this compound's specificity for NSD2-PWWP1, with supporting experimental data and methodologies, to aid researchers in their evaluation of this chemical probe.

Comparative Analysis of NSD2-PWWP1 Antagonists

This compound demonstrates a micromolar affinity for the NSD2-PWWP1 domain. To provide a comprehensive understanding of its performance, this section compares this compound with other known inhibitors targeting the PWWP domains of NSD family proteins, namely UNC6934 (a more potent NSD2-PWWP1 inhibitor) and BI-9321 (an inhibitor of the related NSD3-PWWP1 domain).

Data Presentation

The following table summarizes the key quantitative data for this compound and its comparators.

CompoundTarget DomainBinding Affinity (Kd)IC50Selectivity
This compound NSD2-PWWP1 7 µM (SPR)[1], 3.4 ± 0.4 µM (SPR)[2]17.3 µM (NanoBRET, cellular)[1]High selectivity against 9 other PWWP domains[3]
UNC6934NSD2-PWWP180 ± 18 nM (SPR)[4], 91 ± 8 nM (SPR)[5]104 ± 13 nM (AlphaScreen)[5], 1.09 µM (NanoBRET, cellular)[4]Selective over 14 other PWWP domains[4]
BI-9321NSD3-PWWP1166 nM (SPR)[6]1.2 µM (NanoBRET, cellular)[6]Inactive against NSD2-PWWP1 and NSD3-PWWP2[1]

Signaling Pathway and Experimental Workflow

The interaction of the NSD2-PWWP1 domain with histone H3, particularly at the H3K36me2 mark, is a critical event for NSD2's function. Chemical probes like this compound act by competitively inhibiting this interaction. The experimental workflow to assess the specificity of such inhibitors typically involves a series of biophysical and cellular assays.

G cluster_0 In Vitro Assays cluster_1 Cellular Assays VirtualScreening Virtual Screening DSF Differential Scanning Fluorimetry (DSF) VirtualScreening->DSF Hit Identification SPR Surface Plasmon Resonance (SPR) DSF->SPR Binding Confirmation & Affinity SelectivityPanel Selectivity Panel (vs. other PWWP domains) SPR->SelectivityPanel Specificity Assessment NanoBRET NanoBRET Assay SelectivityPanel->NanoBRET Target Engagement & Cellular IC50 CellularActivity Cellular Activity (e.g., Proliferation) NanoBRET->CellularActivity Functional Outcome This compound This compound NSD2_PWWP1 NSD2_PWWP1 This compound->NSD2_PWWP1 H3K36me2 H3K36me2 NSD2_PWWP1->H3K36me2

Inhibitor Specificity Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay

SPR is utilized to determine the binding affinity (Kd) of small molecules to a target protein in a label-free, real-time manner.

Protocol:

  • Protein Immobilization: The NSD2-PWWP1 protein is typically immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of the small molecule inhibitor (e.g., this compound) in a suitable running buffer are flowed over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.

  • Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model.

Differential Scanning Fluorimetry (DSF) Assay

DSF is a thermal shift assay used to assess the stabilization of a protein upon ligand binding, which can be indicative of a direct interaction.

Protocol:

  • Reaction Setup: A solution containing the purified NSD2-PWWP1 protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound or other inhibitors) at various concentrations is prepared in a multiwell plate.

  • Thermal Denaturation: The plate is subjected to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescent dye binds to the hydrophobic regions of the protein that become exposed as it unfolds. The resulting increase in fluorescence is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tm) of the protein, which is the temperature at which 50% of the protein is unfolded, is determined from the fluorescence curve. A significant increase in the Tm in the presence of a compound indicates stabilization and binding. Selectivity is assessed by testing the compound against a panel of other PWWP domains.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure the interaction of a small molecule with its target protein within living cells.

Protocol:

  • Cell Transfection: Cells (e.g., U2OS) are co-transfected with plasmids encoding for the NSD2-PWWP1 domain fused to a NanoLuc® luciferase (the energy donor) and histone H3.3 fused to a HaloTag® ligand (the energy acceptor).

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).

  • Substrate Addition: A specific substrate for the NanoLuc® luciferase is added to the cells.

  • BRET Signal Measurement: If the NSD2-PWWP1-NanoLuc fusion protein is in close proximity to the Histone H3.3-HaloTag (i.e., they are interacting), energy transfer occurs from the donor to the acceptor, generating a BRET signal. The binding of the inhibitor disrupts this interaction, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the BRET signal, is calculated to quantify the compound's potency in a cellular context.

Logical Relationship of Specificity Assessment

The determination of a compound's specificity is a multi-step process that builds upon initial findings to provide a comprehensive profile.

G InitialHit Initial Hit (e.g., this compound) PrimaryTarget Primary Target (NSD2-PWWP1) InitialHit->PrimaryTarget Potency (Kd, IC50) AlternativeTargets Alternative Targets (Other PWWP Domains) PrimaryTarget->AlternativeTargets Selectivity Screening (DSF, SPR) CellularEnvironment Cellular Environment AlternativeTargets->CellularEnvironment Cellular Target Engagement (NanoBRET) SpecificProbe Specific Chemical Probe CellularEnvironment->SpecificProbe Validation

Specificity Assessment Logic

References

Biochemical Validation of MR837 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MR837's biochemical activity against other known inhibitors of the NSD2-PWWP1 protein-protein interaction. This document summarizes key quantitative data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows.

This compound is a small molecule inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily mono- and dimethylates histone H3 at lysine 36 (H3K36me1/2). This epigenetic modification plays a crucial role in transcriptional regulation and DNA repair. Aberrant NSD2 activity, often due to genetic translocations or mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[2]

This compound functions by binding to the PWWP1 domain of NSD2, thereby disrupting its interaction with H3K36me2-marked chromatin.[2] This guide provides a comparative analysis of this compound and other reported NSD2-PWWP1 inhibitors, offering a valuable resource for researchers working on NSD2-targeted drug discovery.

Comparative Analysis of NSD2-PWWP1 Inhibitors

The following table summarizes the biochemical and cellular activities of this compound and other notable NSD2-PWWP1 inhibitors. The data highlights the evolution of inhibitor potency and provides a clear comparison of their efficacy.

CompoundTargetBinding Affinity (Kd)Cellular Activity (IC50/EC50)Assay MethodReference
This compound NSD2-PWWP17 µM17.3 µMSPR, NanoBRET[3]
UNC6934 NSD2-PWWP191 nM1.23 µMSPR, NanoBRET[4]
MRT866 NSD2-PWWP1349 nMNot ReportedSPR[4]
NSD2-IN-1 (compound 38) NSD2-PWWP1Not Reported0.11 µMHTRF[5]
NSD2-PWWP1-IN-1 (compound 31) NSD2-PWWP1Not Reported0.64 µMNot Specified[5]
NSD2-PWWP1-IN-2 (compound 33) NSD2-PWWP1Not Reported1.49 µMNot Specified[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of NSD2 in chromatin modification and the mechanism of action for PWWP1 inhibitors like this compound.

NSD2_Pathway cluster_nucleus Nucleus NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains SET SET Domain NSD2->SET contains Chromatin Chromatin NSD2->Chromatin localizes to H3K36me2 H3K36me2 PWWP1->H3K36me2 binds to H3K36 Histone H3 (K36) SET->H3K36 methylates H3K36->H3K36me2 H3K36me2->Chromatin marks Transcription Gene Transcription Chromatin->Transcription regulates This compound This compound / Inhibitor This compound->PWWP1 inhibits binding

Caption: NSD2 methylates H3K36 via its SET domain. The PWWP1 domain of NSD2 binds to the resulting H3K36me2 mark, anchoring NSD2 to chromatin and regulating gene transcription. This compound inhibits the interaction between the PWWP1 domain and H3K36me2.

Experimental Workflows and Protocols

Accurate biochemical validation is critical for characterizing the activity of inhibitors like this compound. The following sections detail the methodologies for key experiments.

Experimental Workflow for Inhibitor Validation

The diagram below outlines a typical workflow for the biochemical and cellular validation of a new NSD2-PWWP1 inhibitor.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow start Synthesize/Obtain Inhibitor biochemical_assays Biochemical Assays start->biochemical_assays spr Surface Plasmon Resonance (SPR) (Binding Affinity - Kd) biochemical_assays->spr htrf HTRF/FRET (In vitro Inhibition - IC50) biochemical_assays->htrf cellular_assays Cellular Assays spr->cellular_assays htrf->cellular_assays nanobret NanoBRET (Target Engagement - EC50) cellular_assays->nanobret selectivity Selectivity Assays (e.g., DSF) cellular_assays->selectivity end Validated Inhibitor nanobret->end selectivity->end

Caption: A generalized workflow for the validation of NSD2-PWWP1 inhibitors, starting from compound acquisition to biochemical and cellular characterization.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity (Kd) between an inhibitor and its protein target in real-time.

Protocol:

  • Protein Immobilization: Recombinant, biotinylated NSD2-PWWP1 domain is immobilized on a streptavidin-coated sensor chip. A reference flow cell is left blank for background subtraction.

  • Analyte Preparation: The inhibitor (e.g., this compound) is serially diluted in an appropriate buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) to create a concentration series.

  • Binding Measurement: The inhibitor solutions are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time and recorded as response units (RU).

  • Data Analysis: The binding data is fitted to a suitable model (e.g., 1:1 binding model) to determine the association (k_on) and dissociation (k_off) rate constants. The equilibrium dissociation constant (Kd) is calculated as k_off / k_on.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for In Vitro Inhibition

HTRF is a proximity-based assay that can be used to measure the inhibition of the NSD2-PWWP1 and histone H3 interaction in a high-throughput format.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant NSD2-PWWP1 protein, a biotinylated histone H3 peptide (e.g., H3K36me2), a terbium (Tb) cryptate-labeled anti-tag antibody (e.g., anti-GST), and d2-labeled streptavidin.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the NSD2-PWWP1 protein and the inhibitor at various concentrations.

  • Incubation: Add the biotinylated histone peptide, anti-tag antibody, and d2-labeled streptavidin. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the fluorescence emission at 620 nm (terbium) and 665 nm (d2) using an HTRF-compatible plate reader. The ratio of the signals (665/620) is proportional to the extent of the protein-peptide interaction.

  • Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NanoBRET™ Assay for Cellular Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to quantify the engagement of an inhibitor with its target protein in a physiological context.

Protocol:

  • Cell Culture and Transfection: U2OS cells are cultured and co-transfected with plasmids encoding for NSD2-PWWP1 fused to NanoLuc® luciferase (the energy donor) and histone H3.3 fused to HaloTag® (the energy acceptor).

  • Cell Plating: The transfected cells are plated in a 96-well plate.

  • Compound Treatment: The cells are treated with serial dilutions of the inhibitor (e.g., this compound) and incubated.

  • Reagent Addition: A NanoBRET™ substrate and the HaloTag® ligand are added to the cells.

  • Signal Detection: The luminescence signals from the NanoLuc® donor (at 460 nm) and the acceptor fluorophore (at >600 nm) are measured using a BRET-compatible plate reader.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The data is then plotted against the inhibitor concentration to determine the cellular EC50 value, which represents the concentration of the inhibitor required to displace 50% of the target protein from its binding partner in living cells.

Differential Scanning Fluorimetry (DSF) for Selectivity

DSF is a thermal shift assay used to assess the selectivity of an inhibitor by measuring its ability to stabilize a panel of proteins against thermal denaturation.

Protocol:

  • Protein and Compound Preparation: A panel of PWWP domain-containing proteins (including NSD2-PWWP1) are diluted in a suitable buffer. The inhibitor is prepared at a high concentration (e.g., 100 µM).

  • Assay Setup: In a 96-well PCR plate, the proteins are mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The inhibitor or a vehicle control is added to the wells.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.

  • Data Analysis: The melting temperature (T_m) of each protein is determined by fitting the fluorescence data to a Boltzmann equation. A significant increase in the T_m in the presence of the inhibitor indicates a direct binding interaction. The selectivity is assessed by comparing the thermal shift of the target protein (NSD2-PWWP1) to that of other proteins in the panel.

References

A Comparative Guide to Cellular Target Engagement of NSD2-PWWP1 Probes: MR837 vs. Newer Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular target engagement of the established NSD2-PWWP1 probe, MR837, with more recently developed and potent alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to aid researchers in selecting the most appropriate tool for their studies.

Introduction to NSD2-PWWP1 Targeting

The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation by catalyzing the di-methylation of histone H3 at lysine 36 (H3K36me2).[1] Dysregulation of NSD2 activity, through genetic translocations or mutations, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[1] The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a key "reader" domain that recognizes the H3K36me2 mark, thereby anchoring NSD2 to chromatin and facilitating its methyltransferase activity at specific genomic locations.[2][3]

Small molecule probes that disrupt the interaction between NSD2-PWWP1 and H3K36me2 offer a valuable approach to modulate NSD2 function and study its role in health and disease. This compound was one of the first reported small molecule antagonists of this interaction.[1] Since its discovery, medicinal chemistry efforts have led to the development of more potent and selective probes, as well as targeted degraders. This guide compares this compound to these newer agents, providing a comprehensive overview of their performance in cellular target engagement.

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and its newer analogs, providing a clear comparison of their biochemical and cellular activities.

CompoundTypeTargetBinding Affinity (Kd)Cellular Target Engagement (IC50/EC50)Degradation (DC50)Max Degradation (Dmax)
This compound InhibitorNSD2-PWWP1~7 µM (SPR)[4]Not ReportedNot ApplicableNot Applicable
UNC6934 InhibitorNSD2-PWWP180 ± 18 nM (SPR)[5]1.09 ± 0.23 µM (NanoBRET)[5][6]Not ApplicableNot Applicable
Compound 38 InhibitorNSD2-PWWP1Not Directly ReportedIC50 = 0.11 ± 0.01 µM (Binding Assay)[7]Not ApplicableNot Applicable
UNC8153 DegraderNSD224 nM (SPR)[8]Not Applicable0.35 µM (in U2OS cells)[8]>95%

Signaling Pathway and Probe Mechanism of Action

The interaction between the NSD2-PWWP1 domain and dimethylated histone H3 at lysine 36 (H3K36me2) is crucial for the localization and function of the NSD2 protein. Inhibitory probes like this compound, UNC6934, and Compound 38 competitively bind to the PWWP1 domain, preventing its engagement with H3K36me2. This disruption can lead to the delocalization of NSD2 from chromatin and subsequent alterations in gene expression. The degrader probe, UNC8153, also binds to the PWWP1 domain but is conjugated to a ligand that recruits the E3 ubiquitin ligase machinery, leading to the targeted degradation of the entire NSD2 protein.

NSD2_PWWP1_Signaling_Pathway NSD2-PWWP1 Signaling and Probe Intervention cluster_0 Normal Physiology cluster_1 Probe Intervention H3K36me2 H3K36me2 on Chromatin NSD2_PWWP1 NSD2-PWWP1 Domain H3K36me2->NSD2_PWWP1 Binding NSD2_SET NSD2 SET Domain NSD2_PWWP1->NSD2_SET Stabilization on Chromatin Proteasome Proteasome NSD2_PWWP1->Proteasome Degradation NSD2_SET->H3K36me2 Writes H3K36me2 Mark Downstream_Genes Target Gene Expression (e.g., CCND1, MYC) NSD2_SET->Downstream_Genes Regulates This compound This compound This compound->NSD2_PWWP1 Inhibits Binding UNC6934 UNC6934 UNC6934->NSD2_PWWP1 Inhibits Binding Compound38 Compound 38 Compound38->NSD2_PWWP1 Inhibits Binding UNC8153 UNC8153 UNC8153->NSD2_PWWP1 Binds to E3_Ligase E3 Ubiquitin Ligase UNC8153->E3_Ligase Recruits E3_Ligase->NSD2_PWWP1

NSD2-PWWP1 signaling and probe intervention.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the cellular target engagement of these probes.

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_workflow start Start immobilize Immobilize NSD2-PWWP1 on Sensor Chip start->immobilize inject_probe Inject Probe (e.g., this compound, UNC6934) immobilize->inject_probe measure_binding Measure Association and Dissociation Rates inject_probe->measure_binding calculate_kd Calculate Binding Affinity (Kd) measure_binding->calculate_kd end End calculate_kd->end

Workflow for determining binding affinity using SPR.

NanoBRET_Workflow NanoBRET Target Engagement Workflow cluster_workflow start Start transfect Transfect Cells with NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3 start->transfect add_tracer Add Fluorescent Tracer transfect->add_tracer add_probe Add Test Probe (e.g., UNC6934) add_tracer->add_probe measure_bret Measure BRET Signal add_probe->measure_bret calculate_ic50 Calculate IC50 measure_bret->calculate_ic50 end End calculate_ic50->end

Workflow for assessing cellular target engagement via NanoBRET.

Degrader_Workflow Degrader Activity Workflow (Western Blot) cluster_workflow start Start treat_cells Treat Cells with Degrader (e.g., UNC8153) start->treat_cells lyse_cells Lyse Cells and Prepare Protein Lysates treat_cells->lyse_cells western_blot Perform Western Blot for NSD2 and Loading Control lyse_cells->western_blot quantify Quantify Band Intensities western_blot->quantify calculate_dc50_dmax Calculate DC50 and Dmax quantify->calculate_dc50_dmax end End calculate_dc50_dmax->end

Workflow for determining degrader efficacy.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general framework for determining the binding affinity of small molecule inhibitors to the NSD2-PWWP1 domain. Specific parameters may require optimization.

Materials:

  • Recombinant human NSD2-PWWP1 protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds (this compound, UNC6934, etc.) dissolved in DMSO

Procedure:

  • Surface Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

    • Immobilize the NSD2-PWWP1 protein to the surface by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the test compound in running buffer with a constant final concentration of DMSO (e.g., 1%).

    • Inject the compound dilutions over the sensor surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

NanoBRET™ Target Engagement Assay for Cellular Potency

This protocol is adapted from the methods used to characterize UNC6934 and can be used to assess the intracellular target engagement of NSD2-PWWP1 inhibitors.[2]

Materials:

  • U2OS cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand (Tracer)

  • Test compounds

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 expression vectors. A 1:10 ratio of donor to acceptor plasmid is a good starting point.

    • Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.

  • Assay Execution:

    • Prepare a serial dilution of the test compound in Opti-MEM®.

    • Add the HaloTag® NanoBRET™ 618 Ligand (tracer) to the cells at a final concentration determined by prior optimization.

    • Immediately add the test compound dilutions to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

    • Incubate for 2-3 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the donor emission (460 nm) and acceptor emission (618 nm).

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Degrader Activity (DC50 and Dmax)

This protocol outlines the general steps for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a targeted protein degrader like UNC8153.[9]

Materials:

  • Cancer cell line expressing NSD2 (e.g., KMS11, U2OS)

  • Degrader compound (e.g., UNC8153)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against NSD2 and a loading control (e.g., GAPDH, Vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Wash the cells with PBS and lyse them in lysis buffer.

    • Clear the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for NSD2 and the loading control using image analysis software.

    • Normalize the NSD2 signal to the loading control signal for each sample.

    • Plot the normalized NSD2 levels as a percentage of the vehicle-treated control against the logarithm of the degrader concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

Conclusion

The development of newer probes targeting the NSD2-PWWP1 domain has significantly advanced the tools available for studying the function of this important epigenetic regulator. UNC6934 offers a substantial improvement in potency and selectivity over the initial probe, this compound. For researchers interested in the complete removal of the NSD2 protein, the degrader UNC8153 provides a powerful alternative to traditional inhibition. The selection of the most appropriate probe will depend on the specific experimental goals, with UNC6934 being an excellent choice for acute inhibition studies and UNC8153 for investigating the consequences of long-term protein ablation. This guide provides the necessary data and protocols to enable informed decisions and facilitate further research into the role of NSD2 in biology and disease.

References

Safety Operating Guide

Navigating the Disposal of MR837: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the NSD2-PWWP1 inhibitor, MR837, this document outlines procedural guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

As a potent and selective inhibitor of the NSD2-PWWP1 protein-protein interaction, this compound is a valuable tool in epigenetic research, particularly in studies related to cancer biology.[1] Proper management of this compound, from handling to disposal, is paramount. This guide provides a framework for its safe use and disposal in a laboratory setting.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent small molecule inhibitors should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid compound or preparing stock solutions.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.

  • For research use only. Not for human or veterinary use.[2]

Storage:

  • Store this compound powder and stock solutions at low temperatures to ensure stability. Recommended storage conditions are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3]

Proper Disposal Procedures for this compound

The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations. The following procedures are based on general best practices for chemical waste disposal in a research environment.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and microfuge tubes, should be collected as solid chemical waste.

  • Liquid Waste: Unused or spent solutions containing this compound, including stock solutions and experimental media, should be collected as liquid chemical waste. This also includes the first rinse of any container that held this compound.

  • Sharps Waste: Needles and syringes used for in vivo administration of this compound must be disposed of in a designated sharps container.

Step 2: Waste Collection and Labeling

  • Use designated, leak-proof, and chemically compatible containers for each waste stream.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: On-site Accumulation and Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

Step 4: Disposal Request and Pickup

  • Once a waste container is full, or in accordance with your institution's guidelines, submit a hazardous waste pickup request to your EHS department.

  • Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂OS[2]
Molecular Weight 282.4 g/mol [2]
IC₅₀ (NSD2) 24.67 µM[2]
IC₅₀ (NSD2-H3.3 PPI in U2OS cells) 17.3 µM[2]
Binding Affinity (Kd) to NSD2 PWWP1 7 µM[2]
Solubility in DMSO ≥10 mg/mL[2]
Solubility in Ethanol ≥10 mg/mL[2]

Experimental Protocols

This compound has been utilized in various assays to investigate its inhibitory effects on the NSD2-PWWP1 interaction. Below are detailed methodologies for key experiments.

In Vitro Binding and Inhibition Assays

1. AlphaScreen-based Proximity Assay:

This assay is used to measure the disruption of the NSD2-PWWP1 interaction with its histone substrate.

  • Materials: 6x-His-tagged NSD2-PWWP1 protein, biotinylated H3K36me2 peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

  • Procedure:

    • Incubate varying concentrations of this compound with 6x-His-tagged NSD2-PWWP1.

    • Add the biotinylated H3K36me2 peptide.

    • Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

    • Incubate in the dark to allow for bead-protein interaction.

    • Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the protein-protein interaction.

2. NanoBRET™ Protein-Protein Interaction (PPI) Assay in Live Cells:

This assay quantifies the engagement of this compound with NSD2 in a cellular context.[4]

  • Materials: U2OS cells co-transfected with NanoLuc®-NSD2-PWWP1 fusion vector and HaloTag®-histone H3.3 fusion vector, NanoBRET™ Nano-Glo® Substrate, and HaloTag® NanoBRET™ 618 Ligand.

  • Procedure:

    • Seed the transfected U2OS cells in a white-walled 96-well plate.

    • Treat the cells with a serial dilution of this compound for a defined period.

    • Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

    • Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio indicates target engagement by this compound.[4]

In Vivo Formulation and Administration

For in vivo studies, proper formulation of this compound is crucial for its solubility and bioavailability.

  • Example Formulation:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation Protocol:

    • Dissolve this compound in DMSO to create a stock solution.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix until the solution is clear.

    • Add saline to reach the final volume.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[3]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its proper disposal.

MR837_Mechanism_of_Action NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains PPI Protein-Protein Interaction PWWP1->PPI H3K36me2 Histone H3 (H3K36me2) H3K36me2->PPI This compound This compound This compound->PWWP1 binds to This compound->PPI blocks Transcription Aberrant Gene Transcription PPI->Transcription drives Inhibition Inhibition

Caption: Mechanism of action of this compound as an inhibitor of the NSD2-PWWP1 interaction.

MR837_Disposal_Workflow start This compound Waste Generation (Solid, Liquid, Sharps) segregate Step 1: Segregate Waste Streams start->segregate collect Step 2: Collect in Labeled, Compatible Containers segregate->collect store Step 3: Store in Designated Satellite Accumulation Area collect->store request Step 4: Submit Pickup Request to EHS store->request disposal Proper Disposal by Certified Vendor request->disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling MR837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of MR837 (CAS 1210906-48-1), a potent inhibitor of the NSD2-PWWP1 protein-protein interaction.[1][2] Given its classification as a bioactive, potentially cytotoxic compound for anti-cancer research, adherence to stringent safety protocols is mandatory to ensure personnel safety and prevent environmental contamination.[2][3] This guide outlines the necessary personal protective equipment (PPE), procedural controls, and disposal plans to be implemented when working with this compound.

Compound Identification and Properties

This compound is a small molecule designed to inhibit the histone-lysine N-methyltransferase NSD2, making it a valuable tool in cancer research, particularly in studies related to multiple myeloma and acute lymphoblastic leukemia.[2][4]

Identifier Value
IUPAC Name 4-cyano-N-cyclopropyl-N-(2-thienylmethyl)-benzamide
CAS Number 1210906-48-1[1]
Molecular Formula C₁₆H₁₄N₂OS[1]
Molecular Weight 282.4 g/mol [1]
Property Data
Appearance Solid
Purity ≥98%
Solubility DMSO: ≥10 mg/mL, Ethanol: ≥10 mg/mL[1]
Storage (Solid) Store at -20°C
Storage (Stock Solution) Store at -80°C

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound. However, the following minimum PPE is required at all times. Due to the potent nature of this compound, engineering controls such as a certified chemical fume hood or a biological safety cabinet should be used, especially when handling the solid compound or preparing stock solutions.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or aerosolized powder.
Body Protection A dedicated, buttoned lab coat with elastic cuffs. A disposable gown should be worn over the lab coat when handling larger quantities.Prevents contamination of personal clothing.
Respiratory Protection An N95-rated respirator or higher is recommended when handling the solid powder outside of a containment system.Minimizes the risk of inhaling aerosolized particles of the compound.

Experimental Protocols: Safe Handling and Disposal Workflow

The following protocols provide a step-by-step guide for the safe handling of this compound from receipt to disposal.

Compound Receipt and Storage
  • Inspection: Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) department.

  • Decontamination: Before bringing the primary container into the lab, wipe the exterior with a suitable decontaminating solution (e.g., 70% ethanol).

  • Storage: Store the solid compound in a clearly labeled, sealed container at -20°C in a designated and restricted area. Stock solutions should be stored at -80°C.

Preparation of Stock Solutions
  • Engineering Controls: All work with solid this compound must be conducted in a certified chemical fume hood, glove box, or biological safety cabinet to prevent inhalation of the powder.

  • Weighing: Use a dedicated, calibrated analytical balance within the containment unit. Use anti-static weighing dishes.

  • Solubilization: Add the desired solvent (e.g., DMSO) to the solid compound slowly and cap the vial securely. Vortex or sonicate as needed to ensure complete dissolution.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Use in Experiments
  • Dilutions: Perform all dilutions of the stock solution within a chemical fume hood.

  • Handling: Always wear the prescribed PPE when handling any solutions containing this compound.

  • Transport: When moving solutions containing this compound, use a secondary container to prevent spills.

Spill Management
  • Evacuation: In case of a significant spill, evacuate the immediate area and alert others.

  • Containment: For small spills, contain the spill using absorbent pads. Do not attempt to clean up a large spill without proper training and equipment.

  • Decontamination: Decontaminate the spill area according to your institution's EHS guidelines for cytotoxic compounds.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and segregated from regular laboratory waste.

  • Solid Waste: This includes contaminated gloves, disposable gowns, weighing paper, and pipette tips. Dispose of this waste in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused or expired solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any amount down the drain.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (consult your EHS department for recommended solutions) before standard washing.

Workflow and Logical Relationships

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

MR837_Handling_Workflow cluster_prep Preparation & Storage cluster_exp Experimentation cluster_disposal Waste Management Receipt Receipt of this compound Inspect Inspect Package Receipt->Inspect Store Store at -20°C Inspect->Store Package OK EHS_Contact Contact EHS Inspect->EHS_Contact Damaged Prep Prepare Stock Solution (in Fume Hood) Store->Prep Experiment Use in Experiment Prep->Experiment Spill Spill Occurs? Experiment->Spill Waste Generate Waste Experiment->Waste Spill->Experiment No Spill_Cleanup Follow Spill Protocol Spill->Spill_Cleanup Yes Segregate Segregate Waste (Solid, Liquid, Sharps) Waste->Segregate Dispose Dispose as Cytotoxic Waste Segregate->Dispose Spill_Cleanup->Waste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MR837
Reactant of Route 2
Reactant of Route 2
MR837

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.